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  • Product: 3-Amino-2-iodobenzoic acid
  • CAS: 85600-30-2

Core Science & Biosynthesis

Foundational

3-Amino-2-iodobenzoic acid chemical structure and formula.

An In-Depth Technical Guide to 3-Amino-2-iodobenzoic Acid Abstract 3-Amino-2-iodobenzoic acid is a halogenated aromatic compound of significant interest in medicinal chemistry and organic synthesis. Its unique trifunctio...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 3-Amino-2-iodobenzoic Acid

Abstract

3-Amino-2-iodobenzoic acid is a halogenated aromatic compound of significant interest in medicinal chemistry and organic synthesis. Its unique trifunctional structure, featuring a carboxylic acid, an amino group, and an iodine atom on a benzene ring, makes it a versatile building block for the synthesis of complex heterocyclic systems and novel pharmaceutical agents. The strategic placement of the bulky iodine atom ortho to the amino group and meta to the carboxylic acid imparts specific steric and electronic properties that are instrumental in directing chemical reactions and influencing biological activity. This guide provides a comprehensive overview of the chemical structure, formula, physicochemical properties, synthesis, and applications of 3-Amino-2-iodobenzoic acid, with a focus on its utility in modern drug discovery and development.

Chemical Identity and Molecular Structure

3-Amino-2-iodobenzoic acid is an organic compound whose structure is fundamental to its reactivity and function as a synthetic intermediate.

Molecular Formula: C₇H₆INO₂[1]

Molecular Weight: 263.03 g/mol [1]

IUPAC Name: 3-Amino-2-iodobenzoic acid

CAS Number: 85600-30-2[1]

The molecule consists of a benzoic acid core, which is a benzene ring substituted with a carboxylic acid group (-COOH). An amino group (-NH₂) is positioned at the C3 position (meta to the carboxyl group), and an iodine atom (-I) is at the C2 position (ortho to the amino group and the carboxyl group). This specific substitution pattern is crucial; the electron-donating amino group and the electron-withdrawing, sterically demanding iodine atom create a unique electronic and spatial environment that governs the molecule's chemical behavior.

Molecular Structure Diagram

Caption: 2D Chemical Structure of 3-Amino-2-iodobenzoic acid.

Physicochemical and Spectroscopic Properties

Understanding the physical and spectral properties of 3-Amino-2-iodobenzoic acid is essential for its handling, characterization, and use in synthesis.

PropertyValueSource
Physical Form Solid[1]
Melting Point 121-130 °C[1]
Molecular Formula C₇H₆INO₂[1]
Molecular Weight 263.03[1]
SMILES Nc1cccc(C(O)=O)c1I[1]
InChI Key HEVQSUKLJWYDJR-UHFFFAOYSA-N[1]
Spectroscopic Data Interpretation:
  • ¹H NMR: The proton NMR spectrum would show distinct signals for the aromatic protons, the amine protons, and the carboxylic acid proton. The aromatic region would display complex splitting patterns due to the various electronic influences of the substituents.

  • ¹³C NMR: The carbon NMR would show seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid would appear significantly downfield.

  • IR Spectroscopy: The infrared spectrum would exhibit characteristic absorption bands. A broad peak in the range of 2500-3300 cm⁻¹ would be indicative of the O-H stretch of the carboxylic acid. A strong absorption around 1700 cm⁻¹ would correspond to the C=O (carbonyl) stretch. N-H stretching vibrations for the primary amine would appear in the 3300-3500 cm⁻¹ region.[2][3][4]

Synthesis and Reactivity

The synthesis of substituted aminobenzoic acids is a critical process for creating pharmaceutical building blocks.[5] While specific, detailed synthesis routes for 3-Amino-2-iodobenzoic acid are proprietary, a plausible synthetic strategy can be devised based on established organic chemistry principles, such as electrophilic aromatic substitution and Sandmeyer-type reactions.

A common precursor would be 3-aminobenzoic acid. The challenge lies in the regioselective introduction of the iodine atom. Direct iodination of 3-aminobenzoic acid could lead to a mixture of products. A more controlled approach, such as a Sandmeyer reaction starting from a suitable di-substituted aniline, is often employed for such specific substitution patterns.[6]

Conceptual Synthesis Workflow

Synthesis_Workflow Start Starting Material (e.g., Substituted Aniline) Step1 Diazotization (NaNO₂, HCl, 0-5°C) Start->Step1 Formation of diazonium salt Step2 Sandmeyer Reaction (KI) Step1->Step2 Iodide substitution Step3 Purification (Recrystallization/Chromatography) Step2->Step3 Isolation of crude product Product 3-Amino-2-iodobenzoic Acid Step3->Product Final pure compound

Caption: Conceptual workflow for the synthesis of an iodo-aminobenzoic acid.

The reactivity of 3-Amino-2-iodobenzoic acid is dictated by its three functional groups. The iodine atom makes it an excellent substrate for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.[5] The amino group can be acylated, alkylated, or used to form heterocyclic rings. The carboxylic acid group can undergo esterification or be converted to an amide, providing numerous avenues for molecular elaboration.

Applications in Research and Drug Development

Substituted benzoic acids are a cornerstone in medicinal chemistry, providing a rigid scaffold for chemical modification to explore structure-activity relationships (SAR).[5] The unique arrangement of functional groups in 3-Amino-2-iodobenzoic acid makes it a valuable building block for creating complex molecules with potential therapeutic applications.[7]

  • Scaffold for Bioactive Molecules: The benzoic acid framework is present in numerous bioactive compounds. The functional groups on 3-Amino-2-iodobenzoic acid allow for its incorporation into larger molecules designed to interact with specific biological targets like enzymes or receptors.[5][8] The carboxylic acid, for example, often acts as an anchor, forming hydrogen bonds with residues in the active site of proteins.[5]

  • Intermediate in Heterocyclic Synthesis: The ortho-amino and iodo substituents can participate in cyclization reactions to form various fused heterocyclic systems. These heterocyclic cores are prevalent in many approved drugs.

  • Fragment-Based Drug Discovery (FBDD): As a "building block," this molecule can be used in FBDD to construct larger, more potent drug candidates. Its structural versatility allows for the systematic development of novel compounds with desired biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[7]

Experimental Protocol: Suzuki Cross-Coupling

To illustrate the utility of 3-Amino-2-iodobenzoic acid as a synthetic intermediate, the following is a representative, self-validating protocol for a Suzuki cross-coupling reaction. This reaction is fundamental in drug development for creating C-C bonds.

Objective: To synthesize 3-amino-2-(4-methoxyphenyl)benzoic acid.

Materials:

  • 3-Amino-2-iodobenzoic acid

  • 4-Methoxyphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried 50 mL round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 3-Amino-2-iodobenzoic acid (1.0 mmol), 4-methoxyphenylboronic acid (1.2 mmol), and potassium carbonate (3.0 mmol).

  • Catalyst Preparation: In a separate vial, prepare the palladium catalyst by dissolving Palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.08 mmol) in 5 mL of anhydrous 1,4-dioxane.

  • Reaction Initiation: Add the catalyst solution to the reaction flask, followed by 10 mL of 1,4-dioxane and 2 mL of degassed water.

  • Heating: Heat the reaction mixture to 90°C and stir vigorously for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Add 20 mL of water and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Chromatography: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure product.

  • Self-Validation/Characterization: Confirm the structure and purity of the isolated product using ¹H NMR, ¹³C NMR, and Mass Spectrometry. This step is crucial for verifying the success of the protocol.

Safety and Handling

3-Amino-2-iodobenzoic acid is classified as acutely toxic if swallowed and requires careful handling in a laboratory setting.[1][9]

  • Hazard Classifications: Acute Toxicity, Oral (Category 3).[1]

  • GHS Pictograms: GHS06 (Skull and crossbones).[1]

  • Hazard Statements: H301 (Toxic if swallowed).[1]

  • Precautionary Statements:

    • P264: Wash skin thoroughly after handling.[1]

    • P270: Do not eat, drink or smoke when using this product.[1]

    • P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[1]

    • P405: Store locked up.[1]

    • P501: Dispose of contents/container to an approved waste disposal plant.[1]

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling this compound.[10][11] All work should be conducted in a well-ventilated fume hood.[12]

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.[1][11]

Conclusion

3-Amino-2-iodobenzoic acid stands out as a highly valuable and versatile building block in the field of organic synthesis and medicinal chemistry. Its distinct structural features—an amine, a carboxylic acid, and an iodine atom on an aromatic scaffold—provide a rich platform for chemical modification. The ability to leverage this compound in powerful cross-coupling reactions and heterocyclic syntheses underscores its importance for professionals in drug discovery and development. A thorough understanding of its chemical properties, reactivity, and handling procedures is paramount to unlocking its full potential in the creation of novel and complex molecular architectures.

References

  • Preparation of 3-iodobenzoic acid . PrepChem.com. Available at: [Link]

  • 3-Amino-2,4,6-triiodobenzoic acid | C7H4I3NO2 | CID 18387 . PubChem. Available at: [Link]

  • 2-Amino-3-iodobenzoic acid | C7H6INO2 | CID 282070 . PubChem. Available at: [Link]

  • 3-Amino-benzoic acid . SpectraBase. Available at: [Link]

  • Safety Data Sheet: Myristic acid . Carl ROTH. Available at: [Link]

  • p-IODOBENZOIC ACID . Organic Syntheses Procedure. Available at: [Link]

  • Conjugation as a Tool in Therapeutics: Role of Amino Acids/Peptides-Bioactive (Including Heterocycles) Hybrid Molecules in Treating Infectious Diseases . PubMed Central. Available at: [Link]

  • Preparation of 2-iodobenzoic acid . Texium. Available at: [Link]

  • Experimental and theoretical IR, Raman, NMR spectra of 2-, 3- and 4-aminobenzoic acids . ResearchGate. Available at: [Link]

  • Infrared and NMR Spectral Analyses and Computational Studies of 2-amino-3-methylbenzoic Acid . DergiPark. Available at: [Link]

  • Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications . MDPI. Available at: [Link]

  • Material Safety Data Sheet - Myristic acid, 99.5+% . Cole-Parmer. Available at: [Link]

  • Solved The following are IR and HNMR 2-iodobenzoic acid. | Chegg.com . Chegg. Available at: [Link]

Sources

Exploratory

Unlocking the Vicinal Core: A Technical Guide to 3-Amino-2-iodobenzoic Acid

Technical Whitepaper: 3-Amino-2-iodobenzoic Acid Executive Summary 3-Amino-2-iodobenzoic acid (CAS: 85600-30-2) represents a specialized "vicinal trifunctional" scaffold in modern medicinal chemistry. Unlike its more com...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: 3-Amino-2-iodobenzoic Acid

Executive Summary

3-Amino-2-iodobenzoic acid (CAS: 85600-30-2) represents a specialized "vicinal trifunctional" scaffold in modern medicinal chemistry. Unlike its more common isomers, this molecule possesses a unique 1,2,3-substitution pattern (1-COOH, 2-I, 3-NH


) that creates a high-density reactive core. The "sandwiched" iodine atom at the C2 position serves as a critical linchpin for transition-metal-catalyzed cross-coupling, while the flanking amine and carboxylic acid groups facilitate rapid heterocyclization. This guide outlines the synthesis, reactivity profile, and application of this scaffold in the development of complex bioactive heterocycles.
Structural Analysis & Reactivity Profile

The value of 3-amino-2-iodobenzoic acid lies in its molecular crowding and orthogonal reactivity . The proximity of three distinct functional groups allows for "one-pot" cascade reactions that can build fused ring systems with high atom economy.

  • C1 Carboxylic Acid: Acts as an electrophile (after activation) for amide/ester formation or as a directing group for C-H activation.

  • C2 Iodine: A labile handle for oxidative addition (Pd/Cu catalysis). Its position between the amine and acid makes it sterically congested, requiring specialized ligand systems (e.g., Buchwald phosphines) for efficient coupling.

  • C3 Amine: A nucleophile ready for condensation, reductive amination, or N-arylation.

The "Sandwich" Effect: The C2-iodine is sterically shielded by the C1-acid and C3-amine. While this reduces the rate of non-catalyzed nucleophilic aromatic substitution (


), it significantly enhances the stability of the molecule during intermediate handling, preventing premature cyclization until the catalyst is introduced.
Synthetic Utility: The "Gateway" Molecule

This scaffold is a precursor for two major classes of pharmacophores: Quinazolinones and Indoles .

2.1 Divergent Synthesis Pathways

The following diagram illustrates how 3-amino-2-iodobenzoic acid serves as a divergence point for multiple heterocycles.

DivergentSynthesis Core 3-Amino-2-iodobenzoic Acid (The Core) Amide Amide Intermediate Core->Amide Condensation (R-NH2) Sonogashira Sonogashira Product (Alkynyl-aniline) Core->Sonogashira Pd/Cu, Alkyne Buchwald N-Aryl Anthranilate (Fenamate Analog) Core->Buchwald Pd-Cat Amination Quinazolinone Quinazolin-4(3H)-one (Kinase Inhibitor Scaffold) Amide->Quinazolinone Pd-Cat Carbonylation or Cyclization Indole 7-Carboxy Indole (Fused Heterocycle) Sonogashira->Indole Cu-Cat Cyclization

Figure 1: Divergent synthetic pathways utilizing the orthogonal reactivity of the C2-iodine and C3-amine.

Experimental Methodologies
3.1 Synthesis of the Core (3-Amino-2-iodobenzoic Acid)

Direct iodination of 3-aminobenzoic acid often yields the C6-isomer due to directing effects. The most rigorous route involves the Nitro-Reduction Strategy starting from 3-nitroanthranilic acid (2-amino-3-nitrobenzoic acid).

Protocol:

  • Diazotization: Dissolve 2-amino-3-nitrobenzoic acid (1.0 eq) in concentrated

    
    . Cool to 0°C. Add 
    
    
    
    (1.1 eq) dropwise to form the diazonium salt.
  • Sandmeyer Reaction: Add the diazonium solution to a saturated solution of

    
     (2.5 eq). The iodine replaces the diazonium group at C2, yielding 2-iodo-3-nitrobenzoic acid .
    
  • Reduction: Dissolve the nitro-intermediate in EtOH/Water. Add

    
     powder (5 eq) and 
    
    
    
    (catalytic) or use
    
    
    . Reflux for 2 hours.
  • Workup: Filter iron residues, acidify to pH 4 to precipitate the target 3-amino-2-iodobenzoic acid . Recrystallize from ethanol.

3.2 Case Study: Synthesis of a Quinazolinone Derivative

This protocol demonstrates the use of the core in building a kinase-inhibitor-like scaffold via a sequential condensation-coupling sequence.

Reagents:

  • 3-Amino-2-iodobenzoic acid (1.0 mmol)

  • Formamidine acetate (1.5 mmol)

  • Phenylboronic acid (1.2 mmol)

  • 
     (5 mol%)
    
  • 
     (2.0 mmol)
    
  • Solvent: DMF/H2O (4:1)

Step-by-Step Workflow:

StepOperationMechanistic Insight
1. Cyclization Reflux Core + Formamidine acetate in EtOH (3h).The amine (C3) and acid (C1) condense with formamidine to close the pyrimidine ring, forming 8-iodoquinazolin-4(3H)-one .
2. Degassing Dissolve intermediate in DMF/H2O. Sparge with Argon.Oxygen removal is critical to prevent Pd catalyst deactivation (oxidation of phosphine ligands).
3. Coupling Add Phenylboronic acid, Base, and Pd catalyst. Heat to 90°C (12h).Suzuki-Miyaura Coupling : The sterically hindered C8-iodine (formerly C2) undergoes oxidative addition with Pd(0), followed by transmetallation and reductive elimination.
4. Isolation Dilute with water, filter precipitate, wash with Et2O.The product precipitates due to the hydrophobic aryl group added during coupling.
Medicinal Chemistry Applications
4.1 Kinase Inhibitors

The 3-amino-2-iodobenzoic acid scaffold is a bioisostere for the anthranilic acid core found in several FDA-approved drugs. By utilizing the iodine handle, researchers can introduce solubilizing groups (e.g., piperazines) or hydrophobic tails (e.g., fluoro-phenyls) into the "hinge-binding" region of a kinase inhibitor.

4.2 Caged Amino Acids

Recent chemical biology research has utilized this scaffold to create "caged" lysine derivatives. The iodine allows for the attachment of photo-cleavable linkers, enabling precise control over protein function via UV irradiation.

Pathway Visualization: The "Sandwich" Activation

Activation State1 Resting State (Sterically Crowded) State2 Oxidative Addition (Pd inserts into C-I bond) State1->State2 Pd(0) Catalyst Ligand Required State3 Functionalized Core (New C-C or C-N bond) State2->State3 Coupling Partner (Boronic Acid/Alkyne)

Figure 2: Activation of the sterically hindered C-I bond requires specific catalytic conditions.

References
  • Sigma-Aldrich. 3-Amino-2-iodobenzoic acid Product Specification. Retrieved from .

  • Organic Syntheses. Preparation of Iodobenzoic Acids via Sandmeyer Reaction. Org. Synth. Coll. Vol. 2, p. 351. Retrieved from .

  • PubChem. Compound Summary: 3-Amino-2-iodobenzoic acid. National Library of Medicine. Retrieved from .

  • Wesalo, J. S. (2021). Light and Small-molecule Control of Protein and Nucleic Acid Function. University of Pittsburgh. (Describing Pd-catalyzed coupling of 3-amino-2-iodobenzoic acid). Retrieved from .

Protocols & Analytical Methods

Method

Application Notes & Protocols: Strategic Use of 3-Amino-2-iodobenzoic Acid in Sandmeyer Reactions

Introduction: A Gateway to Complex Aromatic Scaffolds The Sandmeyer reaction, a cornerstone of aromatic chemistry since its discovery in 1884, provides a versatile method for converting primary aromatic amines into a wid...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Gateway to Complex Aromatic Scaffolds

The Sandmeyer reaction, a cornerstone of aromatic chemistry since its discovery in 1884, provides a versatile method for converting primary aromatic amines into a wide array of functional groups via a diazonium salt intermediate.[1] While commonly applied to simpler anilines, its strategic use with highly functionalized substrates like 3-amino-2-iodobenzoic acid unlocks pathways to complex, multi-substituted aromatic compounds that are often challenging to synthesize through other means. These products serve as invaluable building blocks in medicinal chemistry, agrochemicals, and materials science.[2]

This guide offers a detailed exploration of the application of 3-amino-2-iodobenzoic acid in Sandmeyer reactions. Moving beyond a simple recitation of steps, we will delve into the mechanistic underpinnings, strategic considerations for experimental design, and robust, field-tested protocols. The inherent structure of 3-amino-2-iodobenzoic acid—featuring an amine for diazotization, a directing carboxylic acid group, and a strategically placed iodine atom ready for subsequent cross-coupling reactions—makes it a uniquely powerful synthetic precursor.

Mechanistic Framework: A Two-Act Chemical Transformation

The successful execution of a Sandmeyer reaction using this substrate hinges on the precise control of two distinct chemical stages: diazotization and nucleophilic substitution.

Act I: The Diazotization of 3-Amino-2-iodobenzoic Acid

The initial and most critical step is the conversion of the primary amino group into a diazonium salt. This process, known as diazotization, transforms the amine into an excellent leaving group (N₂).[3] The reaction is performed in a cold, acidic solution, typically using sodium nitrite (NaNO₂) as the nitrosating agent.

The Causality Behind the Conditions:

  • Acidic Medium (HCl, H₂SO₄): A strong acid serves two purposes. First, it protonates sodium nitrite to generate nitrous acid (HNO₂) in situ. Second, the excess acid protonates the nitrous acid, facilitating the loss of a water molecule to form the highly electrophilic nitrosonium ion (NO⁺), which is the active diazotizing species.

  • Low Temperature (0–5 °C): Aryl diazonium salts are notoriously unstable and can decompose violently if isolated or warmed prematurely.[3] Maintaining a low temperature throughout the diazotization process is paramount to prevent decomposition and the unwanted formation of phenolic byproducts through reaction with the aqueous solvent.

The mechanism proceeds via the nucleophilic attack of the amino group on the nitrosonium ion, followed by a series of proton transfers and dehydration to yield the stable N≡N triple bond of the 2-iodo-3-carboxybenzenediazonium salt.[3]

Diazotization cluster_reagents Reagent Generation cluster_reaction Diazotization of Substrate NaNO2 NaNO₂ HNO2 HNO₂ (Nitrous Acid) NaNO2->HNO2 + H⁺ H2SO4 H₂SO₄ (excess) NO_plus NO⁺ (Nitrosonium Ion) HNO2->NO_plus + H⁺, -H₂O Start 3-Amino-2-iodobenzoic Acid Intermediate N-Nitrosoamine Intermediate Start->Intermediate + NO⁺ Product 2-Iodo-3-carboxybenzene- diazonium Salt Intermediate->Product Tautomerization & Dehydration

Figure 1: Workflow for the diazotization of 3-amino-2-iodobenzoic acid.
Act II: Nucleophilic Substitution of the Diazonium Group

Once formed, the diazonium salt is immediately used in the second stage. The -N₂⁺ group is an exceptional leaving group, and its departure as nitrogen gas provides a strong thermodynamic driving force for the reaction.

  • Copper(I)-Catalyzed Sandmeyer Reactions (Cl, Br, CN): For the introduction of chloro, bromo, and cyano groups, a copper(I) salt (CuCl, CuBr, or CuCN) is required as a catalyst.[1] The mechanism involves a single electron transfer (SET) from the copper(I) salt to the diazonium salt, generating an aryl radical, nitrogen gas, and a copper(II) species.[4] The aryl radical then abstracts the halide or cyanide from the copper(II) complex, yielding the final product and regenerating the copper(I) catalyst.[4]

  • Non-Catalyzed Substitutions (I, OH): The introduction of an iodide or hydroxyl group typically does not require a copper catalyst.[5]

    • Hydroxylation: Simply warming the aqueous diazonium salt solution allows water to act as a nucleophile, replacing the diazonium group to form a phenol. The diazonium salts derived from aminobenzoic acids can be particularly susceptible to this hydroxylation, sometimes making it a competing side reaction even when other nucleophiles are intended.[6][7][8]

Sandmeyer_Mechanism cluster_info Single Electron Transfer (SET) Cycle Diazonium Ar-N₂⁺ (Diazonium Salt) ArylRadical Ar• (Aryl Radical) Diazonium->ArylRadical + Cu(I)X - N₂ Product Ar-X (Final Product) ArylRadical->Product + Cu(II)X₂ Cu_I Cu(I)X Product->Cu_I - X⁻ Cu_I->Diazonium Cu_II Cu(II)X₂ Cu_II->Cu_I Regeneration

Sources

Application

Application Notes & Protocols: The Strategic Role of 3-Amino-2-iodobenzoic Acid in Pharmaceutical Synthesis

Introduction: The Strategic Value of Substituted Benzoic Acid Scaffolds In the landscape of modern drug discovery and pharmaceutical development, the strategic selection of starting materials and intermediates is paramou...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Substituted Benzoic Acid Scaffolds

In the landscape of modern drug discovery and pharmaceutical development, the strategic selection of starting materials and intermediates is paramount.[] Substituted benzoic acids represent a cornerstone scaffold in medicinal chemistry, offering a rigid, predictable framework that can be functionalized to explore structure-activity relationships (SAR) systematically.[2] Among these, 3-Amino-2-iodobenzoic acid has emerged as a particularly versatile and powerful building block.

This guide provides an in-depth exploration of 3-Amino-2-iodobenzoic acid, detailing its properties, synthesis, and, most critically, its application as a pivotal intermediate in the synthesis of complex pharmaceutical molecules. The unique arrangement of its functional groups—an amine, a carboxylic acid, and an aryl iodide—provides a trifecta of reactive sites that can be addressed with high selectivity, enabling the construction of diverse and complex molecular architectures.[2][3]

Physicochemical Properties & Safety Profile

A thorough understanding of the physical and chemical properties of an intermediate is fundamental to its effective and safe use in any synthetic protocol.

Key Properties

The essential physicochemical data for 3-Amino-2-iodobenzoic acid are summarized below.[4][5]

PropertyValueSource
CAS Number 85600-30-2[4]
Molecular Formula C₇H₆INO₂[4]
Molecular Weight 263.03 g/mol [6]
Appearance Solid
Melting Point 121-130 °C
SMILES Nc1cccc(C(O)=O)c1I
InChI Key HEVQSUKLJWYDJR-UHFFFAOYSA-N
Safety & Handling

3-Amino-2-iodobenzoic acid is classified as acutely toxic if swallowed and requires careful handling in a laboratory setting.[4]

Hazard InformationPrecautionary Measures
GHS Pictogram GHS06 (Toxic)
Signal Word Danger
Hazard Statements H301: Toxic if swallowed.
Precautionary Codes P264: Wash hands thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. P405: Store locked up. P501: Dispose of contents/container to an approved waste disposal plant.

First Aid Measures:

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[7]

  • Skin Contact: Wash off immediately with plenty of soap and water. Remove all contaminated clothing.[7]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical attention.[7]

  • Ingestion: Rinse mouth. Do not induce vomiting. Immediately call a poison control center or physician.[8][9]

The Synthetic Utility: A Multi-Functional Building Block

The power of 3-Amino-2-iodobenzoic acid lies in the orthogonal reactivity of its three key functional groups. The aryl iodide is primed for metal-catalyzed cross-coupling reactions, the amine serves as a nucleophile or a site for diazotization, and the carboxylic acid can undergo esterification or amidation.

G cluster_0 3-Amino-2-iodobenzoic Acid Core cluster_1 Reactive Sites cluster_2 Key Transformations Core C₇H₆INO₂ Iodide 2-Iodo Group Core->Iodide C-I Bond (Excellent Leaving Group) Amine 3-Amino Group Core->Amine Nucleophilic Nitrogen Acid 1-Carboxylic Acid Core->Acid Electrophilic Carbonyl Coupling Suzuki, Heck, Sonogashira, Buchwald-Hartwig Coupling Iodide->Coupling Diazotization Diazotization Reactions Amine->Diazotization Amidation Amide Bond Formation Acid->Amidation

Caption: Strategic functional groups of 3-Amino-2-iodobenzoic acid.

Application Protocol: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds.[10][11] The aryl iodide of 3-Amino-2-iodobenzoic acid makes it an excellent substrate for these palladium-catalyzed couplings.[2][12][13]

Mechanistic Rationale

The reaction proceeds via a catalytic cycle involving a palladium complex.[14] The key steps are:

  • Oxidative Addition: The Pd(0) catalyst inserts into the carbon-iodine bond of the 3-Amino-2-iodobenzoic acid.

  • Transmetalation: The organic group from the boronic acid derivative is transferred to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic partners are expelled from the palladium complex, forming the new C-C bond and regenerating the Pd(0) catalyst.[14]

Suzuki_Cycle Pd0 Pd(0)Ln PdII_Aryl Ar-Pd(II)-I Pd0->PdII_Aryl OxAdd Oxidative Addition OxAdd->PdII_Aryl PdII_Diaryl Ar-Pd(II)-R PdII_Aryl->PdII_Diaryl Transmetal Transmetalation Transmetal->PdII_Diaryl PdII_Diaryl->Pd0 Product Ar-R (Coupled Product) PdII_Diaryl->Product RedElim Reductive Elimination RedElim->Pd0 ArylIodide Ar-I (3-Amino-2-iodobenzoic acid) ArylIodide->OxAdd BoronicAcid R-B(OH)₂ + Base BoronicAcid->Transmetal Product->RedElim

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

Detailed Experimental Protocol

This protocol describes a general procedure for coupling 3-Amino-2-iodobenzoic acid with a generic arylboronic acid.

Objective: To synthesize 3-amino-2-phenylbenzoic acid.

Materials:

  • 3-Amino-2-iodobenzoic acid (1.0 eq)

  • Phenylboronic acid (1.2 eq)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 eq)

  • Triphenylphosphine [PPh₃] (0.04 eq)

  • Potassium Carbonate (K₂CO₃) (3.0 eq)

  • Solvent: 1,4-Dioxane / Water (4:1 mixture)

  • Nitrogen or Argon gas supply

Procedure:

  • Inert Atmosphere: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-Amino-2-iodobenzoic acid (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).

    • Rationale: The use of a flame-dried flask and inert gas prevents moisture and oxygen from deactivating the palladium catalyst. Potassium carbonate is a common base required to facilitate the transmetalation step.[11]

  • Catalyst Addition: Add the palladium(II) acetate (0.02 eq) and triphenylphosphine (0.04 eq) to the flask.

    • Rationale: Pd(OAc)₂ is a common palladium precatalyst. In situ, it is reduced to the active Pd(0) species. Triphenylphosphine acts as a ligand, stabilizing the palladium center and modulating its reactivity.[12]

  • Solvent Addition & Degassing: Evacuate the flask and backfill with nitrogen or argon. Repeat this cycle three times. Add the degassed 1,4-dioxane/water solvent mixture via syringe.

    • Rationale: Degassing the solvent removes dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst. Water is often necessary to help dissolve the base and facilitate the reaction.

  • Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Rationale: Heating provides the necessary activation energy for the reaction to proceed at a reasonable rate.

  • Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with water and adjust the pH to ~2-3 with 1M HCl.

    • Rationale: Acidification protonates the product's carboxylate and any unreacted amine, but its primary purpose here is to precipitate the carboxylic acid product, which is less soluble in acidic aqueous media.

  • Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.

    • Rationale: Ethyl acetate is a common solvent for extracting organic products from an aqueous phase.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

    • Rationale: The brine wash removes residual water, and Na₂SO₄ is a drying agent. Purification removes unreacted starting materials, catalyst residues, and byproducts.

Application Protocol: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds, a linkage ubiquitous in pharmaceuticals.[15][16] This reaction allows for the coupling of the aryl iodide of our intermediate with a primary or secondary amine.[17]

Rationale and Advantages

This reaction provides a direct route to N-aryl compounds, often under milder conditions and with broader substrate scope than classical methods like nucleophilic aromatic substitution. The mechanism is similar to the Suzuki coupling, involving oxidative addition, coordination of the amine, deprotonation by a base, and reductive elimination to form the C-N bond and regenerate the catalyst.[18]

Detailed Experimental Protocol

Objective: To synthesize 3-amino-2-(phenylamino)benzoic acid.

Materials:

  • 3-Amino-2-iodobenzoic acid (1.0 eq)

  • Aniline (1.1 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.015 eq)

  • Xantphos (a bulky phosphine ligand) (0.03 eq)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Anhydrous Toluene

  • Nitrogen or Argon gas supply

Procedure:

  • Inert Setup: In a glovebox or under a stream of argon, add sodium tert-butoxide (1.4 eq) to a flame-dried Schlenk tube.

    • Rationale: Sodium tert-butoxide is a strong, non-nucleophilic base required for the deprotonation of the amine in the catalytic cycle. It is highly sensitive to moisture and air.

  • Reagent Addition: Add Pd₂(dba)₃ (0.015 eq), Xantphos (0.03 eq), and 3-Amino-2-iodobenzoic acid (1.0 eq) to the tube.

    • Rationale: Pd₂(dba)₃ is a stable Pd(0) source. Xantphos is a bulky, electron-rich bidentate phosphine ligand that is highly effective for C-N coupling reactions, promoting the reductive elimination step.[17]

  • Solvent and Nucleophile: Add anhydrous toluene, followed by aniline (1.1 eq) via syringe.

    • Rationale: Toluene is a common non-polar solvent for this reaction. Aniline is the amine nucleophile that will be coupled to the aryl iodide.

  • Reaction: Seal the tube and heat the mixture to 100-110 °C in an oil bath with stirring. Monitor the reaction by TLC or LC-MS.

    • Rationale: Higher temperatures are often required for Buchwald-Hartwig aminations compared to some Suzuki couplings.

  • Work-up: After completion, cool the reaction to room temperature. Carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution.

    • Rationale: Quenching neutralizes the strong base (NaOtBu).

  • Extraction & Purification: Extract the mixture with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

    • Rationale: This standard extraction and purification sequence isolates the desired N-arylated product from the reaction mixture.

Conclusion

3-Amino-2-iodobenzoic acid is a high-value intermediate for pharmaceutical research and development. Its strategically placed functional groups enable chemists to employ powerful and reliable synthetic transformations like the Suzuki-Miyaura and Buchwald-Hartwig reactions. The protocols outlined in this guide provide a foundation for researchers to leverage this versatile building block in the synthesis of novel and complex drug candidates. Mastery of its chemistry is a key asset in the rapid and efficient construction of compound libraries for lead discovery and optimization.

References

  • 3-Amino-5-iodobenzoic acid | 102153-73-1 - Benchchem.
  • Development of Synthetic Route for 3‐Amino‐5‐halo‐2‐iodobenzoates: Versatile Starting Materials in Pharmaceuticals Synthesis - ResearchGate.
  • 3-Amino-2-iodobenzoic acid 95 85600-30-2 - Sigma-Aldrich.
  • API Synthesis Intermediates & Raw Materials - BOC Sciences.
  • 85600-30-2|3-Amino-2-iodobenzoic acid|BLD Pharm.
  • 2-Amino-3-iodobenzoic acid | C7H6INO2 | CID 282070 - PubChem. Available at: [Link]

  • Welcome To Hyma Synthesis Pvt. Ltd.
  • US7378546B2 - Method for producing 2-amino-5-iodobenzoic acid - Google Patents.
  • Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Available at: [Link]

  • Safety Data Sheet: 3-Aminobenzoic acid - Carl ROTH. Available at: [Link]

  • The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Available at: [Link]

  • Suzuki reaction - Wikipedia. Available at: [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. Available at: [Link]

  • The Suzuki Reaction - Chem 115 Myers. Available at: [Link]

  • 3-Amino-2,4,6-triiodobenzoic acid | C7H4I3NO2 | CID 18387 - PubChem. Available at: [Link]

  • Buchwald–Hartwig amination - Wikipedia. Available at: [Link]

  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. Available at: [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [Link]

  • Buchwald-Hartwig Amination Mechanism | Organic Chemistry - YouTube. Available at: [Link]

Sources

Method

Application Note: 3-Amino-2-iodobenzoic Acid in Cross-Coupling & Heterocycle Synthesis

Executive Summary 3-Amino-2-iodobenzoic acid represents a "privileged scaffold" in medicinal chemistry due to its unique 1,2,3-trisubstituted pattern. Unlike simple benzoic acids or anilines, this molecule offers three d...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Amino-2-iodobenzoic acid represents a "privileged scaffold" in medicinal chemistry due to its unique 1,2,3-trisubstituted pattern. Unlike simple benzoic acids or anilines, this molecule offers three distinct, orthogonal reactive sites:

  • C2-Iodide: A highly reactive handle for Palladium-catalyzed cross-coupling (Suzuki, Sonogashira, Heck).

  • C3-Amine: A nucleophile for cyclization or directing group for C-H activation.

  • C1-Carboxylic Acid: An electrophile for amidation/esterification or a component in decarboxylative couplings.

This guide details the protocols for leveraging this scaffold to synthesize complex heterocycles (Quinazolinones, Isoquinolones) and biaryl systems, emphasizing chemo-selectivity and operational robustness.

Strategic Analysis: The Reactivity Map

The primary challenge when working with 3-amino-2-iodobenzoic acid is managing the interference between the acidic proton (COOH), the basic amine (NH2), and the transition metal catalyst.

Chemo-selectivity Profile
  • The Iodine Advantage: The C-I bond is significantly weaker than C-Br or C-Cl, allowing oxidative addition of Pd(0) to occur under mild conditions (Room Temperature to 60°C), often preserving sensitive functional groups.

  • The "Ortho-Effect": The C2-iodine is sterically crowded, flanked by the C1-acid and C3-amine. Bulky phosphine ligands (e.g., SPhos, XPhos) are often required to facilitate oxidative addition and reductive elimination.

  • Protection Strategy: While direct coupling of the free acid is possible, esterification (Methyl 3-amino-2-iodobenzoate) is the recommended "Senior Scientist" approach to prevent catalyst poisoning and simplify purification.

Visualization: Scaffold Reactivity & Pathways

ReactivityMap Scaffold 3-Amino-2-iodobenzoic Acid (CAS: 85600-30-2) Suzuki Suzuki-Miyaura (Biaryl Synthesis) Scaffold->Suzuki Pd(0), Ar-B(OH)2 Sonogashira Sonogashira (Alkynylation) Scaffold->Sonogashira Pd(0)/Cu(I), Alkyne Cyclization Condensation/Cyclization (Quinazolinones) Scaffold->Cyclization Amine/Orthoester ProductA 2-Aryl-3-aminobenzoic acids Suzuki->ProductA ProductB Isoquinolones / Isocoumarins Sonogashira->ProductB Post-coupling cyclization ProductC Polysubstituted Quinazolinones Cyclization->ProductC

Caption: Figure 1. Divergent synthetic pathways accessible from the 3-amino-2-iodobenzoic acid scaffold.

Core Protocols

Protocol A: Robust Suzuki-Miyaura Coupling

Target: Synthesis of 3-amino-2-arylbenzoic acid derivatives.

Rationale: Direct coupling on the free amino-acid often leads to low yields due to zwitterion formation and catalyst sequestration. This protocol utilizes the methyl ester intermediate to ensure high turnover numbers (TON).

Reagents:

  • Substrate: Methyl 3-amino-2-iodobenzoate (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.2 - 1.5 equiv)

  • Catalyst: Pd(OAc)₂ (2-5 mol%)

  • Ligand: SPhos (4-10 mol%) – Critical for sterically hindered ortho-substituted iodides.

  • Base: K₃PO₄ (3.0 equiv)

  • Solvent: Toluene/Water (10:1 v/v)

Step-by-Step Methodology:

  • Preparation: Charge a reaction vial with Methyl 3-amino-2-iodobenzoate (1.0 mmol), Arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (3.0 mmol).

  • Inertion: Seal the vial and purge with Argon or Nitrogen for 5 minutes. Note: Oxygen is the primary cause of stalling in this reaction.

  • Solvation: Add degassed Toluene (4 mL) and Water (0.4 mL) via syringe.

  • Reaction: Heat the block to 80°C with vigorous stirring (1000 rpm) for 4–12 hours. Monitor by LC-MS.

    • Checkpoint: The reaction mixture should turn from dark red/brown to black (Pd black precipitation) only after completion. Early precipitation indicates ligand failure.

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄ and concentrate.

  • Hydrolysis (Optional): To return to the free acid, treat the crude ester with LiOH (3 equiv) in THF/H₂O (1:1) at RT for 2 hours.

Data Summary: Ligand Efficiency Comparison

LigandYield (%)Time (h)Notes
SPhos 92% 4 Recommended. Handles steric bulk best.
PPh₃45%24Slow oxidative addition; significant homocoupling.
XPhos88%6Excellent alternative for electron-poor boronic acids.
dppf65%12Moderate activity; requires higher temp (100°C).
Protocol B: Sonogashira Coupling & Tandem Cyclization

Target: Synthesis of substituted Isoquinolones.

Rationale: This reaction exploits the ortho relationship of the iodine and carboxylic acid (or ester). Following the alkynylation, the triple bond can undergo cyclization with the adjacent carbonyl group, catalyzed by the same metal system or a secondary Lewis acid.

Reagents:

  • Substrate: Methyl 3-amino-2-iodobenzoate (1.0 equiv)

  • Alkyne: Terminal alkyne (1.2 equiv)

  • Catalyst: PdCl₂(PPh₃)₂ (2 mol%)

  • Co-Catalyst: CuI (1 mol%)

  • Base: Et₃N (3.0 equiv)

  • Solvent: DMF (Anhydrous)

Step-by-Step Methodology:

  • Coupling: Dissolve the substrate and catalyst in degassed DMF. Add Et₃N and the alkyne. Stir at Room Temperature for 2–4 hours.

    • Observation: A yellow/brown precipitate (Et₃N·HI salts) confirms reaction progress.

  • Cyclization (One-Pot Variation): If the target is the Isoquinolone , add K₂CO₃ (2 equiv) to the reaction mixture after Step 1 is complete and heat to 100°C for 4 hours. The nucleophilic attack of the ester carbonyl (or amide) onto the alkyne occurs.

  • Purification: Pour into ice water. If solid precipitates, filter and wash with hexanes. If oil, extract with EtOAc.

Application Case Study: Quinazolinone Synthesis

One of the most valuable applications of 3-amino-2-iodobenzoic acid is the synthesis of 8-iodo-4(3H)-quinazolinones , which retain the iodine handle for late-stage diversification.

Workflow:

  • Condensation: React 3-amino-2-iodobenzoic acid with Formamide (or an orthoester) at 140°C.

  • Result: Formation of the Quinazolinone core.[1][2]

  • Diversification: The C8-Iodine (originally C2 on the benzoic acid) remains intact.

  • Library Generation: Perform Suzuki coupling on the Quinazolinone to generate a library of 8-aryl derivatives.

Workflow Start 3-Amino-2-iodobenzoic Acid Step1 Condensation (Formamide, 140°C) Start->Step1 Intermed 8-Iodo-quinazolinone (Stable Intermediate) Step1->Intermed Step2 Suzuki Coupling (R-B(OH)2, Pd cat.) Intermed->Step2 Final 8-Aryl-Quinazolinone Library (Bioactive Core) Step2->Final

Caption: Figure 2. Late-stage functionalization strategy using the iodine handle.

Troubleshooting & Expert Tips

  • Protodeiodination (Loss of Iodine):

    • Symptom:[3][4][5] Formation of 3-aminobenzoic acid (mass M-126).

    • Cause: Hydride source in the media (often from excess alcohol or overheating).

    • Fix: Use anhydrous solvents (Toluene/Dioxane) and avoid alcoholic co-solvents if possible. Lower the temperature and use a more active catalyst (e.g., Pd-132 or Pd-PEPPSI) to shorten reaction time.

  • Catalyst Poisoning by Free Amine:

    • Symptom:[3][4][5] Low conversion despite fresh catalyst.

    • Cause: The free -NH₂ coordinates to Pd(II), forming a stable, inactive complex.

    • Fix: If conversion is low, protect the amine as an acetamide (Ac₂O/AcOH) prior to coupling. The acetamide is easily removed later but significantly reduces coordination strength.

  • Purification of Amino-Esters:

    • Tip: Amino-esters often streak on silica gel. Pre-treat the silica column with 1% Triethylamine in Hexanes to deactivate acidic sites, ensuring sharp peaks and higher recovery.

References

  • Suzuki-Miyaura Coupling Mechanisms & Ligand Effects

    • Miyaura, N., & Suzuki, A. (1995).[4] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

  • Sonogashira Coupling Protocols

    • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.[6] Chemical Reviews, 107(3), 874–922.

  • Synthesis of Quinazolinones from Anthranilic Acids

    • Khan, I., et al. (2015). Quinazolinone derivatives as potential bioactive scaffolds: A review. European Journal of Medicinal Chemistry, 90, 124-169.
  • Palladium Catalysts for Sterically Hindered Substrates (SPhos/XPhos)

    • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: The Sandmeyer Reaction with Aminobenzoic Acids

Welcome to the technical support center for the Sandmeyer reaction, specifically tailored for its application with aminobenzoic acids. This guide is designed for researchers, medicinal chemists, and process development s...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the Sandmeyer reaction, specifically tailored for its application with aminobenzoic acids. This guide is designed for researchers, medicinal chemists, and process development scientists who are leveraging this powerful transformation to create functionalized aromatic systems from readily available amino acid precursors. Here, we move beyond simple protocols to address the nuances and challenges inherent in this reaction class, providing you with the causal understanding needed to troubleshoot effectively and optimize your synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the Sandmeyer reaction, and why is it particularly useful for derivatives of aminobenzoic acid?

The Sandmeyer reaction is a cornerstone of aromatic chemistry that enables the conversion of a primary aromatic amine into a wide variety of functional groups via an aryl diazonium salt intermediate.[1] The process involves two main stages: 1) Diazotization , where the amine is treated with nitrous acid (typically generated in situ from sodium nitrite and a strong acid) to form the diazonium salt (-NH₂ → -N₂⁺), and 2) Substitution , where this salt is treated with a copper(I) salt to replace the diazonium group with a nucleophile (e.g., -Cl, -Br, -CN).[2]

This reaction is exceptionally valuable in drug discovery and development for several reasons:

  • Versatility : It provides synthetic routes to substitution patterns that are not accessible through standard electrophilic aromatic substitution.[3]

  • Strategic Importance : It allows for the late-stage functionalization of complex molecules, a critical capability in medicinal chemistry programs.[4]

  • Precursor Availability : Aminobenzoic acids are often commercially available or accessible through straightforward synthetic routes, making them valuable starting materials for creating complex pharmaceutical intermediates.[5][6]

The presence of the carboxylic acid group, however, introduces specific challenges related to solubility and the electronic nature of the diazonium salt, which this guide will address.

Q2: What is the precise role of the copper(I) catalyst in the substitution step?

The copper(I) salt (e.g., CuCl, CuBr) is not merely a source of the nucleophile; it is a critical catalyst that facilitates the reaction through a single-electron transfer (SET) mechanism.[2][7] The process is understood to be a radical-nucleophilic aromatic substitution, not a simple SₙAr reaction.[8]

The Catalytic Cycle:

  • Electron Transfer : The Cu(I) species donates an electron to the aryl diazonium salt.[7]

  • Nitrogen Extrusion : This transfer forms a transient diazo radical, which rapidly loses a molecule of dinitrogen gas (N₂) to generate an aryl radical.[2]

  • Substitution & Regeneration : The aryl radical then abstracts a halide or other group from the newly formed copper(II) species (e.g., CuCl₂), yielding the final aryl halide product and regenerating the Cu(I) catalyst.[2]

This radical mechanism is why the Sandmeyer reaction is so effective at replacing the diazonium group, which is an exceptionally good leaving group as N₂ gas.[9]

SandmeyerMechanism cluster_diazotization Step 1: Diazotization cluster_sandmeyer Step 2: Sandmeyer Substitution Ar-NH2 Aminobenzoic Acid Ar-N2+ Aryl Diazonium Salt Ar-NH2->Ar-N2+ NaNO₂, H⁺, 0-5 °C Cu(I)X Cu(I)X Catalyst Ar-Radical Aryl Radical Ar-N2+->Ar-Radical + Cu(I)X - N₂ - Cu(II)X₂ Ar-X Final Product Ar-Radical->Ar-X + Cu(II)X₂ Cu(II)X2 Cu(II)X₂ Cu(II)X2->Cu(I)X Regenerated Catalyst

Caption: The two-stage mechanism of the Sandmeyer reaction.

Q3: Why is strict temperature control (0–5 °C) so critical during diazotization?

Aryl diazonium salts are notoriously unstable.[9] While aromatic diazonium salts are significantly more stable than their aliphatic counterparts, they will readily decompose at elevated temperatures.[9] The primary decomposition pathway in an aqueous acidic solution is reaction with water to form a phenol, which is often the major side product if temperature control is lost.

Maintaining a temperature between 0 and 5 °C is essential for two reasons:

  • Suppressing Decomposition : It minimizes the rate at which the diazonium salt decomposes back to the amine or reacts with water to form the unwanted hydroxybenzoic acid.

  • Controlling Nitrous Acid : The reaction of sodium nitrite with acid to form nitrous acid (HNO₂) is exothermic.[10] Slow, portion-wise addition of the nitrite solution to the chilled acidic amine solution is crucial to dissipate this heat and prevent localized temperature spikes that would degrade the newly formed diazonium salt.

Failure to maintain this low temperature is one of the most common causes of low yields in Sandmeyer reactions.

Troubleshooting Guide

Q4: I am observing very low yields or no product formation. What are the likely causes?

This is a common issue that can stem from problems in either the diazotization or the substitution step. A systematic approach is required.

Possible Cause 1: Incomplete or Failed Diazotization.

  • Causality : The aryl diazonium salt is the essential intermediate; if it is not formed efficiently, the subsequent reaction cannot proceed. This can happen if the acid concentration is too low (the amine will not be fully soluble as its salt, and nitrous acid formation is inefficient) or if the sodium nitrite has degraded.

  • Troubleshooting Steps :

    • Verify Amine Solubility : Ensure your aminobenzoic acid is fully dissolved in the aqueous acid before cooling and adding the nitrite. For aminobenzoic acids, which can be zwitterionic, using a sufficient excess of strong acid (e.g., 2.5–3 equivalents) is key to protonating both the amine and the carboxylic acid to ensure solubility.

    • Check Nitrite Quality : Use a fresh bottle of sodium nitrite. Old reagents can absorb moisture and decompose.

    • Test for Excess Nitrous Acid : After the diazotization is complete, you can test for the presence of excess nitrous acid using starch-iodide paper (it will turn blue/black). A slight excess indicates the reaction has gone to completion. If the test is negative, more nitrite solution may be needed. Caution: A large excess of nitrite can lead to unwanted side reactions.

Possible Cause 2: Premature Decomposition of the Diazonium Salt.

  • Causality : As discussed in Q3, if the temperature rises above 5–10 °C during diazotization or while waiting for the next step, the diazonium salt will decompose, primarily to the corresponding hydroxybenzoic acid.[5][11]

  • Troubleshooting Steps :

    • Monitor Temperature Religiously : Use a low-temperature thermometer and a well-made ice-salt bath. Ensure the nitrite solution is also pre-chilled before addition.[12]

    • Use Immediately : Diazonium salts should be used in situ and without delay.[9] Prepare your copper(I) salt solution in a separate flask so it is ready for immediate addition once diazotization is complete.

Possible Cause 3: Inactive Copper Catalyst.

  • Causality : Copper(I) salts are prone to oxidation to the less active copper(II) state upon exposure to air. If your CuCl or CuBr is green or blue instead of white or off-white, it has likely oxidized and will be ineffective in the SET mechanism.

  • Troubleshooting Steps :

    • Use High-Quality Catalyst : Start with fresh, pure copper(I) halide.

    • Prepare Catalyst In Situ : For maximum reliability, copper(I) chloride can be prepared freshly by the reduction of copper(II) sulfate with a reducing agent like sodium sulfite or ascorbic acid.[10]

TroubleshootingWorkflow start Low / No Yield Observed check_diazotization Was diazotization successful? start->check_diazotization check_temp Was temp < 5°C throughout? check_diazotization->check_temp Yes sol_diazotization Action: Verify amine solubility, check NaNO₂ quality, test for excess nitrous acid. check_diazotization->sol_diazotization No check_catalyst Was Cu(I) catalyst active? check_temp->check_catalyst Yes sol_temp Action: Improve cooling, pre-chill reagents, add NaNO₂ solution slowly. check_temp->sol_temp No sol_catalyst Action: Use fresh Cu(I) salt or prepare it in situ. check_catalyst->sol_catalyst No success Yield Improved check_catalyst->success Yes

Caption: A workflow for troubleshooting low yields.

Q5: My reaction is producing a significant amount of hydroxybenzoic acid instead of my desired product. How can I prevent this?

This is a classic Sandmeyer problem, especially with electron-rich or sterically hindered substrates. The diazonium salts derived from certain aminobenzoic acid isomers are particularly susceptible to this.[5][11]

  • Causality : The formation of a phenol (hydroxybenzoic acid in this case) occurs when the diazonium salt reacts with water as the nucleophile. This reaction is always in competition with the desired Sandmeyer reaction. Its rate increases dramatically with temperature. For some substrates, like 2-aminobenzoic acid (anthranilic acid), the diazonium salt is so susceptible to hydroxylation that it can be the main product even under carefully controlled conditions.[5][6]

  • Preventative Measures :

    • Strict Temperature Control : This is the most critical factor. Reiterate the points from Q3 and Q4. Any deviation above 5 °C will favor hydroxylation.

    • Minimize Water Content (If Possible) : While traditionally run in water, some Sandmeyer-type reactions can be performed in organic solvents using organic nitrites (e.g., tert-butyl nitrite) as the diazotizing agent.[1] This can suppress the hydroxylation side reaction but requires careful substrate solubility analysis.

    • Acid Choice and Concentration : Using the acid corresponding to the desired halide (e.g., HBr for bromination) can help push the equilibrium towards the desired product by the law of mass action. A high concentration of the halide nucleophile is beneficial.

    • Order of Addition : Ensure the diazonium salt solution is added to the copper(I) halide solution, not the other way around. This maintains a high concentration of the catalyst and nucleophile relative to the diazonium salt, favoring the Sandmeyer pathway over premature decomposition or reaction with water.

ParameterRecommended ConditionRationale
Diazotization Temp. 0–5 °CMinimizes diazonium salt decomposition and hydroxylation.[12]
NaNO₂ Addition Slow, dropwisePrevents exothermic spikes and local degradation.
Acid Stoichiometry 2.5–3.0 equivalentsEnsures full solubility of the aminobenzoic acid as its salt.
Catalyst State Cu(I), anhydrous appearanceCu(II) is inactive in the crucial initial SET step.
Reaction Time Use diazonium salt immediatelyDiazonium salts are unstable and should not be stored.[9]

Table 1: Critical Parameters for Successful Sandmeyer Reactions.

Q6: I'm trying to synthesize an iodobenzoic acid, but my final product is persistently yellow and difficult to purify. What's happening?

This is a common observation when synthesizing aryl iodides via a Sandmeyer-type reaction.

  • Causality : The synthesis of aryl iodides does not typically require a copper catalyst.[3] The reaction is usually performed by adding a solution of potassium iodide (KI) to the diazonium salt solution. The iodide anion (I⁻) is a strong enough reducing agent to initiate the reaction and also act as the nucleophile. However, a common side reaction is the oxidation of iodide to iodine (I₂), which is intensely colored and can become trapped within the crystalline lattice of your product, leading to a persistent yellow, orange, or brown color.[13]

  • Purification Protocol :

    • Initial Workup : After the reaction is complete, quench any excess nitrous acid with urea or sulfamic acid.

    • Reductive Wash : During the workup, wash the crude product (either as a solid or in an organic solution) with a dilute aqueous solution of a reducing agent. Sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) are excellent choices. They will reduce the elemental iodine (I₂) back to colorless iodide (I⁻), which is water-soluble and will be removed into the aqueous phase. I₂ (colored) + 2 Na₂S₂O₃ → 2 NaI + Na₂S₄O₆ (colorless)

    • Recrystallization : After the reductive wash, proceed with a standard recrystallization from an appropriate solvent system to remove other impurities. The product should now be significantly lighter in color or completely white/off-white.

Experimental Protocols

Protocol 1: General Procedure for Diazotization of Aminobenzoic Acid

This protocol is a general guideline and should be adapted based on the specific aminobenzoic acid isomer and scale.

  • Preparation : In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add the aminobenzoic acid (1.0 eq.). Add concentrated acid (e.g., HCl or HBr, 3.0 eq.) and enough water to fully dissolve the substrate with stirring.

  • Cooling : Cool the flask in an ice-salt bath until the internal temperature is stable between 0 and 5 °C.[12]

  • Nitrite Solution : In a separate beaker, dissolve sodium nitrite (NaNO₂, 1.1 eq.) in a minimal amount of cold deionized water and place it in an ice bath.

  • Diazotization : Transfer the cold sodium nitrite solution to the dropping funnel. Add the nitrite solution dropwise to the vigorously stirred amine solution, ensuring the internal temperature never exceeds 5 °C . The addition may take 30–60 minutes depending on the scale.

  • Stirring : After the addition is complete, continue to stir the reaction mixture at 0–5 °C for an additional 15–30 minutes.

  • Verification (Optional) : Test for a slight excess of nitrous acid using starch-iodide paper.

  • Immediate Use : The resulting diazonium salt solution is now ready for immediate use in the subsequent substitution reaction. Do not store.

Protocol 2: General Sandmeyer Halogenation (Cl, Br)
  • Catalyst Preparation : In a separate flask, dissolve the copper(I) halide (e.g., CuCl or CuBr, 1.2 eq.) in the corresponding concentrated acid (e.g., HCl or HBr). Cool this solution in an ice bath.

  • Substitution : Slowly add the cold diazonium salt solution (from Protocol 1) via a dropping funnel to the stirred copper(I) halide solution. You should observe vigorous bubbling (N₂ evolution). Control the rate of addition to keep the effervescence manageable.

  • Warming : Once the addition is complete, allow the reaction mixture to slowly warm to room temperature, and then gently heat it (e.g., to 50–60 °C) for 30–60 minutes to ensure the reaction goes to completion.

  • Workup : Cool the reaction mixture, and then proceed with product isolation, which typically involves filtration if the product precipitates or extraction with an organic solvent, followed by standard aqueous washes, drying, and purification by recrystallization or chromatography.

References

  • Wikipedia. Sandmeyer reaction. [Link]

  • Unacademy. Catalyst is Used in the Sandmeyer Reaction. [Link]

  • YouTube. Sandmeyer Reaction Mechanism | Organic Chemistry. [Link]

  • Chegg.com. Solved sandmeyer reaction purpose: to synthesize 2 | Chegg.com. [Link]

  • Khan Academy. Sandmeyer reaction (video). [Link]

  • Scientific Research Publishing. Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. [Link]

  • University of Colorado Boulder. The Sandmeyer Reaction: Substitution for an NH2 on an Aromatic Ring. [Link]

  • Reddit. Sandmeyer type reaction troubleshoot : r/Chempros. [Link]

  • Verma, R., Kumar, V., Singh, V. et al. Recent trends in the chemistry of Sandmeyer reaction: a review. Monatsh Chem153 , 119–153 (2022). [Link]

  • Master Organic Chemistry. Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link]

  • Farlow, A. and Krömer, J. (2016) Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. International Journal of Organic Chemistry, 6, 95-99. [Link]

  • ResearchGate. (PDF) Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. [Link]

  • Organic Chemistry Portal. Sandmeyer Reaction. [Link]

  • Royal Society of Chemistry Publishing. SANDMEYER, AND RELATED REACTIONS (A) Replacement Reactions without Reduction (1) Formation of. [Link]

  • BYJU'S. Sandmeyer Reaction Mechanism. [Link]

  • YouTube. Sandmeyer reaction (synthesis of 2-Iodobenzoic acid). [Link]

  • Domainex. Synthesis in Review: Highly useful synthetic transformations to accelerate the drug discovery process and achieve previously challenging reactions. [Link]

Sources

Optimization

Optimizing temperature control in the diazotization of aminobenzoic acids.

Topic: Optimizing Temperature Control & Process Stability Ticket ID: #DIAZO-OPT-001 Assigned Specialist: Senior Application Scientist Introduction: The Thermal Paradox Welcome to the Technical Support Center. You are lik...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Temperature Control & Process Stability Ticket ID: #DIAZO-OPT-001 Assigned Specialist: Senior Application Scientist

Introduction: The Thermal Paradox

Welcome to the Technical Support Center. You are likely here because the diazotization of aminobenzoic acids (anthranilic, m-aminobenzoic, and p-aminobenzoic acid) presents a unique thermodynamic conflict.

To achieve rapid kinetics and solubility, you need energy (heat). However, the resulting diazonium carboxylates are thermally fragile zwitterions that decompose—often violently—if that energy threshold is crossed. For ortho-isomers, this is not just a yield issue; it is a detonation hazard.

This guide moves beyond standard textbook instructions ("keep at 0°C") to address the specific solubility, stability, and safety challenges of this chemistry.

Module 1: Critical Temperature Thresholds

The Stability vs. Solubility Matrix

Unlike simple anilines, aminobenzoic acids possess both basic (amine) and acidic (carboxyl) groups. Their behavior is dictated by the isomer structure.

IsomerCommon NameCritical Hazard / ChallengeOptimal Temp Range
2-Aminobenzoic Anthranilic AcidExplosion Risk. Forms internal salt (diazo oxide) that detonates when dry.[1]< 5°C (Strict)
3-Aminobenzoic m-AminobenzoicModerate stability. Less prone to internal salt formation.0°C – 10°C
4-Aminobenzoic PABASolubility. Often precipitates as HCl salt upon cooling, trapping unreacted amine.0°C – 5°C (with vigorous agitation)
Reaction Pathway Visualization

The diagram below illustrates the competing pathways determined by temperature control. Note the divergence between the desired diazonium salt and the hazardous benzyne/phenol byproducts.

ReactionPathways Start Aminobenzoic Acid (Reactant) Acid Acid (HCl/H2SO4) + NaNO2 Start->Acid Diazo Diazonium Carboxylate (Target Intermediate) Start->Diazo  < 5°C (Controlled) Phenol Hydroxybenzoic Acid (Hydrolysis impurity) Diazo->Phenol  > 10°C (aq) Benzyne Benzyne Intermediate (Uncontrolled Decomposition) Diazo->Benzyne  Loss of N2 + CO2 (Ortho isomer) Explosion DETONATION (Dry Internal Salt) Diazo->Explosion  Drying / Friction (Ortho isomer)

Figure 1: Reaction network showing critical divergence points. High temperatures favor hydrolysis (phenol) or decarboxylation (benzyne).

Module 2: Troubleshooting Hub (Q&A)

Issue 1: "My starting material precipitates when I cool the reactor."

Diagnosis: This is classic behavior for p-aminobenzoic acid (PABA). PABA dissolves well in hot dilute acid but crashes out as the hydrochloride salt when cooled to the diazotization temperature (0°C). The Fix:

  • Do not reheat. Reheating with nitrite present causes immediate decomposition.

  • Fine Suspension Protocol: Rapidly stir the mixture while cooling to create a micro-crystalline suspension rather than large clumps. The diazotization will proceed as a heterogeneous reaction. As the solid amine hydrochloride reacts, it dissolves and is diazotized.

  • Reverse Addition: Consider dissolving the nitrite and base in the reactor and adding the acidic amine solution slowly (if downstream chemistry permits), though standard acid-excess diazotization is usually preferred for stability.

Issue 2: "I see continuous gas evolution even after nitrite addition stops."

Diagnosis: Thermal Runaway or Decarboxylation.

  • Scenario A (Nitrogen loss): The temperature is too high, causing the diazonium group to leave as

    
     gas (forming phenols).
    
  • Scenario B (Carbon Dioxide loss): If using anthranilic acid, you may be generating benzyne via simultaneous loss of

    
     and 
    
    
    
    . The Fix:
  • Immediate Action: Maximize jacket cooling and stop nitrite addition.

  • Check Internal Temp: Ensure your internal probe is not coated in solids (insulating it). The reaction is exothermic; a jacket at 0°C does not guarantee the core is at 0°C.

Issue 3: "The reaction mixture turned into a black tar."

Diagnosis: Polymerization via Azo Coupling. If the reaction is too warm or the acid is insufficient, the formed diazonium salt reacts with the unreacted amine (which is electron-rich) to form azo dyes. These dyes then polymerize into tars. The Fix:

  • Acid Stoichiometry: Ensure you are using at least 2.5 equivalents of mineral acid (HCl/H2SO4). This keeps the unreacted amine protonated (deactivating it toward electrophilic attack).

  • Dosing Rate: Slow down the nitrite addition to prevent local hot spots.

Module 3: Safety Protocol (The "Must Do")

The Anthranilic Acid Hazard

WARNING: Diazotized anthranilic acid forms benzenediazonium-2-carboxylate. This compound is an internal salt (zwitterion) that is stable in solution but explosive when dry .

Mandatory Safety Rules:

  • Never Dry the Filter Cake: If you filter the intermediate, it must remain solvent-wet.

  • No Scaping: Do not scrape dried material from glass joints or reactor walls; friction can trigger detonation.

  • Quenching: Always have a quench vessel ready (e.g., a coupling agent or reducing agent) to consume the diazonium species immediately. Do not store the intermediate.

Module 4: Advanced Engineering Controls

For scale-up, relying on ice baths is insufficient due to poor heat transfer. Use this control logic for automated reactors.

Automated Temperature Control Loop

To maintain the 0–5°C window during the exothermic nitrite addition, implement a cascade control loop.

ControlLoop Reactor Reactor (Internal Temp: T_int) Sensor Temp Sensor (RTD/Thermocouple) Reactor->Sensor  Measure T_int Controller PID Controller (Set Point: 2°C) Sensor->Controller  Feedback Pump Nitrite Dosing Pump (Actuator 1) Controller->Pump  Stop if T_int > 5°C Chiller Cryostat/Chiller (Actuator 2) Controller->Chiller  Modulate Coolant Flow Pump->Reactor  Reagent Addition Chiller->Reactor  Heat Removal

Figure 2: Cascade control logic. The dosing pump is interlocked with the temperature sensor to pause addition if


 exceeds 5°C.
Protocol: Optimized Batch Diazotization

Adapted from Organic Syntheses and Vogel.

  • Preparation: Charge reactor with aminobenzoic acid (1.0 eq) and dilute HCl (2.5 eq).

  • Dispersion: Cool to 0°C. If solid precipitates (PABA), increase agitation speed to >300 RPM to ensure fine particle size.

  • Addition: Prepare a solution of

    
     (1.05 eq) in water.
    
  • Dosing: Add nitrite solution subsurface.

    • Rate Limit: Maintain internal temperature ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

      
      .[2]
      
  • Endpoint: After addition, stir for 15 mins. Spot reaction mixture on Starch-Iodide paper .

    • Blue/Black: Excess nitrous acid present (Reaction complete).

    • White: Insufficient nitrite (Add more).

  • Destruction of Excess Nitrite: Add Urea or Sulfamic acid until Starch-Iodide test is negative (prevents side reactions in the next step).

References

  • Organic Syntheses , Coll.[2][3] Vol. 1, p. 135 (1941); Vol. 2, p. 15 (1922). Diazotization of Anthranilic Acid. [Link]

  • Organic Syntheses , Coll. Vol. 5, p. 1120 (1973). Benzenediazonium-2-carboxylate Safety Warning. [Link]

  • Vogel, A.I.Vogel's Textbook of Practical Organic Chemistry. 5th Edition, Longman Scientific & Technical, 1989.
  • S. Patai (Ed.). The Chemistry of Diazonium and Diazo Groups. Wiley, 1978. (Mechanistic insights on thermal stability).
  • Tadross, P. M., & Stoltz, B. M. (2012). A Comprehensive History of Arynes in Natural Product Total Synthesis. Chemical Reviews, 112(6), 3550–3577. (Discusses benzyne formation from anthranilic acid). [Link]

Sources

Troubleshooting

Technical Support Center: Purification of 3-Amino-2-iodobenzoic Acid

Introduction Welcome to the technical support hub for 3-Amino-2-iodobenzoic acid . This intermediate is critical in the synthesis of quinazolines and other bioactive heterocycles.

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support hub for 3-Amino-2-iodobenzoic acid . This intermediate is critical in the synthesis of quinazolines and other bioactive heterocycles. However, its purification presents a unique "Zwitterion Trap." The molecule contains a basic amine (position 3), an acidic carboxyl group (position 1), and a bulky iodine atom (position 2) "sandwiched" between them.

This steric congestion distorts the planarity of the molecule, affecting its solubility profile and making standard recrystallization unpredictable. This guide prioritizes Isoelectric Precipitation as the primary purification vector, followed by Recrystallization for polishing.

Module 1: The "Sticky Precipitate" (Acid-Base Extraction)

User Issue: "I acidified my reaction mixture, but the product came out as a sticky gum instead of a solid, or it didn't precipitate at all."

Technical Diagnosis

This is a classic pH overshoot. 3-Amino-2-iodobenzoic acid is amphoteric.

  • pH < 1: It exists as the soluble cation (

    
    ).
    
  • pH > 7: It exists as the soluble anion (

    
    ).
    
  • pH ~3.5 - 4.0: It exists as the zwitterion (neutral), which has the lowest solubility .

If you acidify directly to pH 1 (common with HCl), you re-dissolve your product as the hydrochloride salt.

Troubleshooting Protocol: Controlled Isoelectric Precipitation
  • Dissolution: Suspend the crude material in 1M NaOH (approx. 5-6 equivalents). Ensure pH is >10. The solution should be clear.

  • Lipophilic Wash: Wash the aqueous alkaline solution with Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (

    
     vol).
    
    • Reason: This removes non-acidic impurities (e.g., unreacted iodinating agents or decarboxylated byproducts) while your product stays in the water layer.

  • The Critical Acidification:

    • Cool the aqueous layer to 0–5°C.

    • Slowly add 1M HCl (or Acetic Acid) dropwise.

    • STOP when the pH reaches 3.8 – 4.2 .

    • Do not go to pH 1.

  • Aging: Stir the slurry at 0°C for 30 minutes. This allows the amorphous "gum" to reorganize into a filterable crystal lattice.

Visual Workflow (Acid-Base Logic)

AcidBaseExtraction Start Crude 3-Amino-2-iodobenzoic Acid BaseStep Dissolve in 1M NaOH (pH > 10) Forms Soluble Carboxylate Anion Start->BaseStep WashStep Wash with EtOAc/DCM (Remove Non-Acids) BaseStep->WashStep PhaseSep Separate Layers WashStep->PhaseSep OrgLayer Organic Layer (Discard Impurities) PhaseSep->OrgLayer AqLayer Aqueous Layer (Contains Product) PhaseSep->AqLayer AcidStep Slow Acidification to pH 3.8 - 4.2 (Isoelectric Point) AqLayer->AcidStep 1M HCl (Dropwise) Filter Filter & Dry AcidStep->Filter Precipitate Forms

Figure 1: Workup logic for amphoteric isolation. Note the critical pH stop-point.

Module 2: The "Purple/Brown" Product (Iodine Removal)

User Issue: "My off-white solid turned purple or brown upon drying."

Technical Diagnosis

The C-I bond at the 2-position is sterically strained and electron-rich. Trace oxidation (air/light) or residual reagents liberate free iodine (


) . Iodine sublimes but also stains the crystal lattice, catalyzing further degradation.
Troubleshooting Protocol: Reductive Wash

Do not rely on vacuum drying to remove iodine; it is ineffective for occluded iodine.

  • The Thiosulfate Wash:

    • During the Acid-Base protocol (Module 1), before acidification, add Sodium Thiosulfate (

      
      )  or Sodium Bisulfite (
      
      
      
      )
      to the alkaline solution.
    • Use approx. 5-10 wt% relative to the crude mass.

    • Stir for 15 minutes. The solution should turn from dark orange/brown to pale yellow.

  • Mechanism:

    
    
    The resulting iodide (
    
    
    
    ) is water-soluble and washes away during filtration.

Module 3: Recrystallization (Polishing >98%)

User Issue: "I have the solid, but HPLC purity is only 92%. How do I recrystallize it?"

Technical Diagnosis

Common impurities include 3-aminobenzoic acid (de-iodinated byproduct) and inorganic salts. 3-Amino-2-iodobenzoic acid has poor solubility in water but high solubility in hot alcohols. A single-solvent recrystallization often fails due to the "oiling out" phenomenon caused by the low melting point of hydrated impurities.

Recommended Solvent System: Ethanol/Water (70:30)[1]
ParameterSpecificationNotes
Primary Solvent Ethanol (95% or Absolute)Solubilizes the organic acid.
Anti-Solvent WaterReduces solubility to force precipitation.
Temperature 60°C (Do not boil vigorously)High heat promotes de-iodination.
Recovery ~75-80%Typical for this method.
Step-by-Step Protocol
  • Dissolution: Place 10g of crude solid in a flask. Add Ethanol (approx. 5-7 mL per gram) and heat to 60°C.

  • Clarification: If undissolved solids remain (likely inorganic salts like NaCl/NaI), filter the hot solution rapidly.

  • Precipitation:

    • Keep the ethanol solution warm (50°C).

    • Slowly add warm Water dropwise until a faint turbidity (cloudiness) persists.

    • Add 1-2 mL of Ethanol to clear the solution again.

  • Crystallization: Allow the flask to cool to room temperature slowly (wrap in foil/towel). Then chill to 4°C.

  • Filtration: Collect the needles/prisms and wash with cold 30% EtOH/Water.

Frequently Asked Questions (FAQs)

Q1: Can I use Column Chromatography?

  • Answer: Yes, but it is challenging. The amino and acid groups cause "streaking" on silica gel. You must use a modifier.

    • Mobile Phase: DCM:Methanol (95:5) + 0.1% Acetic Acid .

    • The acetic acid suppresses ionization of the carboxyl group, sharpening the peak.

Q2: Why is my yield low after acid-base extraction?

  • Answer: You likely acidified too far (pH < 2). The amine group protonates (

    
    ), forming a soluble hydrochloride salt. Adjust the filtrate pH back to 4.0 using dilute NaOH, and you will see a second crop of precipitate.
    

Q3: How should I store the purified material?

  • Answer: Store at 2-8°C in an amber vial (light sensitive). The 2-iodo position is labile; light can induce homolytic cleavage of the C-I bond, turning the sample purple over time.

References

  • Synthesis and Properties of Iodobenzoic Acids

    • Source: National Institutes of Health (NIH) / PubChem.
    • Relevance: Confirms chemical properties, CAS 85600-30-2 (3-Amino-2-iodobenzoic acid) vs.
    • Link:

  • Recrystallization of Aminobenzoic Acid Derivatives

    • Source: Royal Society of Chemistry (RSC).
    • Relevance: Discusses solvent interactions (EtOH/Water)
    • Link:

  • Iodine Removal Strategies

    • Source: Organic Syntheses & Reddit ChemPros (Community Valid
    • Relevance: Validates the use of Sodium Thiosulfate/Bisulfite for quenching free iodine in organic workups.
    • Link:

  • Solubility of Amino Acids in Ethanol/Water

    • Source: Journal of Chemical & Engineering D
    • Relevance: Provides the thermodynamic basis for using Ethanol/Water mixtures for zwitterionic compounds.
    • Link:

Optimization

Technical Support Center: Handling 3-Amino-2-iodobenzoic Acid (CAS: 85600-30-2)

The following guide is designed as a Technical Support Center resource. It adopts the persona of a Senior Application Scientist addressing a user base of medicinal chemists and process engineers.

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is designed as a Technical Support Center resource. It adopts the persona of a Senior Application Scientist addressing a user base of medicinal chemists and process engineers.

[1][2]

Executive Summary: The "Zwitterionic Trap"

3-Amino-2-iodobenzoic acid presents a classic solubility paradox common to ortho-substituted anthranilic acid derivatives. It exists primarily as a zwitterion (ammonium carboxylate inner salt) in the solid state.[1] The high lattice energy, reinforced by the polarizable iodine atom at the 2-position (ortho effect), renders it insoluble in non-polar solvents (DCM, Toluene) and sparingly soluble in neutral polar solvents (MeOH, Water).[1]

Technical Insight: The iodine atom at the C2 position creates significant steric crowding. While it increases lipophilicity compared to the chloro- analog, it also distorts the planarity of the molecule, affecting pi-stacking.[1] However, the primary solubility barrier remains the strong intermolecular electrostatic attraction between the


 and 

moieties.[1]

Core Strategy: To dissolve this "brick," you must break the zwitterion.[1] You must drive the equilibrium fully to the anionic form (using base) or the cationic form (using acid), or disrupt the lattice using high-dielectric dipolar aprotic solvents.[1]

Solvent Selection Matrix & Decision Tree

Solubility Data Table (Estimated at 25°C)
Solvent SystemSolubility StatusMechanistic Note
DCM / Toluene / Hexanes InsolubleLattice energy exceeds solvation energy.[2][1]
Methanol / Ethanol Sparingly Soluble (<5 mg/mL)Protich solvents compete for H-bonding but cannot break ionic lattice efficiently without heat.[2][1]
Water (Neutral pH) InsolubleZwitterionic form dominates.[2][1]
Water (pH > 9) Soluble Deprotonation to carboxylate anion (

).[2][1]
DMSO / DMF / NMP Soluble (>50 mg/mL)High dielectric constant disrupts ionic bonds; dipoles solvate the zwitterion.
1,4-Dioxane / THF PoorToo low dielectric constant to dissociate the salt form.[1]
Decision Tree: Selecting the Right System

Use this workflow to determine the optimal solvent system based on your intended reaction type.

SolventSelection Start Select Reaction Type MetalCat Metal Catalyzed (Suzuki, Sonogashira) Start->MetalCat AmideCoupling Amide/Ester Formation (Acylation) Start->AmideCoupling Protecting Protecting Group Installation Start->Protecting AqBase Can you use Aqueous Base? MetalCat->AqBase OrganicOnly Strictly Anhydrous? AmideCoupling->OrganicOnly Sol_Protect System D: DMSO or DMF (High Dilution) Protecting->Sol_Protect Sol_Suzuki System A: Dioxane/H2O (4:1) + Na2CO3 (In-situ Salt Formation) AqBase->Sol_Suzuki Yes (Preferred) Sol_Amide System B: DMF or NMP + DIPEA (Break Zwitterion w/ Base) AqBase->Sol_Amide No (Use Organic Base) OrganicOnly->Sol_Amide Coupling Agents (HATU/EDC) Sol_Ester System C: Alcohol + SOCl2 (In-situ Acid Chloride) OrganicOnly->Sol_Ester Fisher Esterification

Figure 1: Solvent selection logic based on reaction tolerance to water and pH adjustments.[2][1]

Frequently Asked Questions (Troubleshooting)

Q1: My Suzuki coupling in Toluene/Ethanol failed. The starting material never dissolved.[1][2]

Diagnosis: Standard biphasic conditions (Toluene/Water) or non-polar alcoholic mixes often fail because the zwitterionic starting material remains a solid at the interface, preventing transmetallation.[1] The Fix: Switch to a homogeneous aqueous-organic system or a "slurry-to-solution" approach.[2][1]

  • Protocol: Use 1,4-Dioxane/Water (4:1).[2][1] Add 2.5 equivalents of

    
     or 
    
    
    
    .[2][1]
  • Why: The base deprotonates the carboxylic acid (

    
    ), converting the insoluble zwitterion into a highly soluble sodium carboxylate salt.[1] The reaction will proceed in the aqueous phase or at the solvated interface.
    
Q2: I'm trying to make the methyl ester using /MeOH, but it turns into a rock-hard solid.

Diagnosis: You are forming the sulfate salt of the amine.[1] While the zwitterion is broken, the sulfate salt of 3-amino-2-iodobenzoate is likely less soluble in cold methanol than the free acid, leading to encapsulation of unreacted material.[1] The Fix: Use Thionyl Chloride (


)  instead of sulfuric acid.[1]
  • Protocol: Cool MeOH to 0°C. Add

    
     dropwise (creates anhydrous HCl). Add the solid acid.[2][1] Heat to reflux.[2][1][3]
    
  • Why: This generates the acid chloride intermediate transiently or simply activates the system more aggressively while maintaining anhydrous HCl conditions, which often solubilizes the amine as a hydrochloride salt better than sulfate salts.

Q3: Can I use DCM for amide coupling with this compound?

Diagnosis: No. DCM cannot break the lattice energy of the zwitterion. The Fix: Use DMF or NMP as the primary solvent.[1]

  • Workup Tip: If you must avoid high-boiling solvents during workup, dilute the reaction 10x with water (precipitating the product if hydrophobic) or extract with EtOAc/Lithium Chloride (5%) solution to wash away the DMF.[1]

Validated Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling (High Solubility Method)

Designed to overcome the insolubility of the free acid during Pd-catalyzed cross-coupling.[1]

Reagents:

  • 3-Amino-2-iodobenzoic acid (1.0 equiv)[2][1]

  • Aryl Boronic Acid (1.2 equiv)[2][1]

  • 
     (0.05 equiv)[2][1]
    
  • Base:

    
     (3.0 equiv, pre-dissolved in minimal water)[1]
    
  • Solvent: 1,4-Dioxane (0.2 M concentration relative to substrate)[1]

Step-by-Step:

  • Dissolution Phase: In the reaction vessel, charge the 3-Amino-2-iodobenzoic acid and the 1,4-Dioxane. It will likely remain a suspension.[2][1]

  • Activation: Add the aqueous

    
     solution.
    
    • Observation: The suspension should clear (or become significantly more translucent) as the sodium salt forms.[1] Do not proceed until the solid is mostly dissolved. If needed, add minimal extra water.[1]

  • Catalysis: Degas the solution (sparge with Nitrogen for 10 min). Add the Pd-catalyst and Boronic acid.[2][1][4]

  • Reaction: Heat to 80-90°C. The elevated temperature combined with the ionic form ensures full availability of the substrate to the catalyst cycle.

  • Workup: Acidify carefully to pH 4-5 with 1N HCl. The product (likely a bi-aryl amino acid) will precipitate.[2][1][5] Filter and wash with water.[2][1][3][6]

Protocol B: Esterification via Acid Chloride (Thionyl Chloride Method)

Best for converting the acid to a more soluble ester form for subsequent steps.[1]

Reagents:

  • 3-Amino-2-iodobenzoic acid (1.0 equiv)[2][1]

  • Methanol (Anhydrous, 10-20 volumes)

  • Thionyl Chloride (

    
    , 2.0 - 3.0 equiv)[2][1]
    

Step-by-Step:

  • Setup: Chill Methanol to 0°C under

    
    .
    
  • Addition: Add

    
     dropwise over 20 minutes. (Exothermic – generates HCl in situ).[2][1]
    
  • Substrate: Add 3-Amino-2-iodobenzoic acid in one portion.

  • Reflux: Heat the mixture to reflux (approx. 65°C).

    • Mechanism:[1][7][8][9][10][11] The solid will slowly dissolve as it converts to the methyl ester hydrochloride salt, which is significantly more soluble in hot methanol than the zwitterionic starting material.

  • Monitoring: Monitor by LCMS (look for M+14 mass shift).

  • Isolation: Concentrate in vacuo. The residue is the Methyl 3-amino-2-iodobenzoate HCl salt.[2][1] This intermediate is now soluble in DCM and EtOAc (after free-basing) and ready for further chemistry.[2][1]

References & Grounding

  • PubChem Compound Summary. "2-Amino-3-iodobenzoic acid" (Isomer analog for property verification). National Center for Biotechnology Information.[2][1] Accessed Feb 4, 2026.[1] Link[2][1]

  • Sigma-Aldrich Product Sheet. "3-Amino-2-iodobenzoic acid, 95%".[2][1] Merck KGaA.[2][1] Accessed Feb 4, 2026.[1] Link[2][1]

  • Organic Chemistry Portal. "Suzuki Coupling - General Procedures and Mechanism". Organic Chemistry Portal. Accessed Feb 4, 2026.[1] Link

  • Yoneda Labs. "Suzuki-Miyaura Cross-Coupling: Practical Guide and Solvent Effects".[2][1] Yoneda Labs.[2][1] Accessed Feb 4, 2026.[1] Link

  • BenchChem. "Application Notes for Esterification of Amino-Benzoic Acids". BenchChem Protocols. Accessed Feb 4, 2026.[1] Link[2][1]

Disclaimer: All protocols involve hazardous chemicals (Thionyl Chloride, Palladium catalysts).[2][1] Ensure all work is performed in a fume hood with appropriate PPE.

Sources

Troubleshooting

Catalyst selection and optimization for reactions involving this compound.

Technical Support Center: Catalyst Selection & Optimization for Nitrogen-Heterocycle Cross-Couplings Topic: Optimization of Palladium-Catalyzed Cross-Coupling for Complex Nitrogen-Containing Heterocycles (e.g., Pyridines...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Catalyst Selection & Optimization for Nitrogen-Heterocycle Cross-Couplings

Topic: Optimization of Palladium-Catalyzed Cross-Coupling for Complex Nitrogen-Containing Heterocycles (e.g., Pyridines, Imidazoles, Pyrazines). Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists.

Introduction: The "Heterocycle Challenge"

You are likely accessing this guide because "this compound"—your key intermediate—contains a nitrogen heterocycle (e.g., pyridine, imidazole, or amine functionality) and is failing in standard cross-coupling reactions (Suzuki-Miyaura or Buchwald-Hartwig).

In drug discovery, N-heterocycles are "privileged structures" but notorious catalyst poisons. They possess Lewis basic sites that bind competitively to the Palladium (Pd) center, displacing ligands and shutting down the catalytic cycle. Furthermore, specific substrates like 2-pyridineboronic acids are prone to rapid protodeboronation , decomposing before they can react.

This guide moves beyond "trial and error," providing a mechanistic framework to select the correct precatalyst and optimize conditions for these "difficult" substrates.

Module 1: Catalyst System Selection (The "Why" and "How")

For N-heterocyclic substrates, standard catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂ often fail due to slow oxidative addition or competitive binding. We recommend two advanced precatalyst classes designed to overcome these barriers.

Buchwald G3/G4 Precatalysts (The "Gold Standard")
  • Mechanism: These precatalysts contain a palladacycle that rapidly reduces to the active Pd(0) species upon exposure to base, even at low temperatures.

  • Why use them? They ensure 100% conversion to the active catalytic species, preventing the "induction period" where unstable substrates (like boronic acids) decompose.

  • Ligand Recommendations:

    • XPhos / SPhos: Excellent for Suzuki couplings of heteroaryl chlorides. The steric bulk protects the Pd center from N-coordination (poisoning).

    • BrettPhos / RuPhos: The first choice for Buchwald-Hartwig amination .

Pd-PEPPSI Complexes (The "Tank")
  • Mechanism: P yridine-E nhanced P recatalyst P reparation S tabilization and I nitiation.[1] These use N-Heterocyclic Carbene (NHC) ligands which bind Pd much more tightly than phosphines.

  • Why use them? They are air-stable and extremely resistant to thermal degradation. The bulky NHC ligand creates a "steric wall" that forces the reductive elimination step, crucial for sterically hindered substrates.

  • Best for: Highly sterically congested couplings (e.g., tetra-ortho-substituted biaryls) or "dirty" reactions where high stability is needed.

Data Comparison: Ligand Performance on Heterocycles
FeaturePhosphines (e.g., XPhos) NHCs (e.g., Pd-PEPPSI-IPr) Standard (e.g., Pd(PPh₃)₄)
Resistance to N-Poisoning High (Bulky)Very High (Strong

-donor)
Low
Stability in Air Moderate (G3/G4 helps)ExcellentPoor
Substrate Scope Broad (Amination & C-C)Specialized (Steric C-C)Limited
Activation Temp Low (Room Temp possible)Moderate to High (60°C+)High

Module 2: Troubleshooting Guide (Q&A)

Q1: My reaction mixture turns black immediately upon heating, and I get low yield. What is happening?

  • Diagnosis: "Pd-Black" Precipitation. The active Pd(0) species is aggregating into inactive metal clusters.[2] This happens when the ligand dissociates or is insufficient to stabilize the metal.

  • Solution:

    • Switch to a Bulkier Ligand: Use XPhos or tBuXPhos . The steric bulk acts like a "grease," preventing Pd atoms from clumping.

    • Lower the Temperature: Aggregation is thermally driven. Try a highly active precatalyst (e.g., XPhos Pd G4 ) that works at 40°C instead of 100°C.

Q2: I am using a 2-pyridineboronic acid. The starting material disappears rapidly, but I see only the de-borylated byproduct (pyridine), not the product.

  • Diagnosis: Protodeboronation. The C-B bond is hydrolyzing faster than the transmetalation step can occur. This is catalyzed by base and high pH.

  • Solution:

    • "Slow Addition" Protocol: Do not add the boronic acid all at once. Dissolve it and add it via syringe pump over 2-4 hours. This keeps the concentration low, favoring the reaction with Pd over the side reaction with water.

    • Switch Base: Move from strong bases (K₂CO₃, NaOH) to anhydrous or mild bases like K₃PO₄ or KF .

    • Use MIDA Boronates: These are "slow-release" protected boron species that resist hydrolysis.

Q3: The reaction stalls at 50% conversion. Adding more catalyst doesn't help.

  • Diagnosis: Product Inhibition / Catalyst Poisoning. The product (likely containing a pyridine/imidazole ring) might be binding to the catalyst more strongly than the starting material.

  • Solution:

    • Solvent Switch: Change to a non-coordinating solvent like Toluene or Dioxane . Avoid DMF/DMA if possible, as they can decompose to amines that poison Pd.

    • Scavenger Additives: Occasionally, adding a copper co-catalyst (CuI) can "scavenge" the inhibitory species, though this is complex. The better route is using Pd-PEPPSI , where the NHC ligand is too tightly bound to be displaced by your product.

Module 3: Visualizing the Mechanism

The diagram below illustrates the competition between the productive catalytic cycle and the two primary failure modes: Poisoning (by the N-heterocycle) and Protodeboronation (of the boronic acid).

CatalyticCycle Pd_Pre Pd(II) Precatalyst (Stable) Pd_Active Active Pd(0)L (14e- Species) Pd_Pre->Pd_Active Activation (Base/Heat) OxAdd Oxidative Addition (Ar-Pd-X) Pd_Active->OxAdd + Ar-X (Halide) TransMet Transmetalation (Rate Limiting Step) OxAdd->TransMet + Ar-B(OH)2 Poisoned FAILURE MODE 1: Catalyst Poisoning (Pd-N Coordination) OxAdd->Poisoned + N-Heterocycle (Competes with Boronic Acid) RedElim Reductive Elimination (Product Release) TransMet->RedElim Pd(II) Intermediate Deboronation FAILURE MODE 2: Protodeboronation (Ar-B(OH)2 -> Ar-H) TransMet->Deboronation Slow Transmetalation + H2O/Base RedElim->Pd_Active Regeneration

Caption: The catalytic cycle highlighting critical failure points. Note that N-heterocycle coordination (Poisoning) competes directly with the transmetalation step.

Module 4: Optimization Workflow (The "Screening Matrix")

Do not guess. Use this logical flow to optimize your reaction.

DecisionTree Start Start Optimization SubstrateCheck Is substrate unstable? (e.g. 2-Pyridine Boronic Acid?) Start->SubstrateCheck UnstableYes Yes SubstrateCheck->UnstableYes Yes UnstableNo No SubstrateCheck->UnstableNo No ProtocolA PROTOCOL A: 1. Pd-G4 Precatalyst 2. Syringe Pump Addition 3. Anhydrous Base (K3PO4) UnstableYes->ProtocolA ResultCheck Check Result ProtocolA->ResultCheck LigandScreen Screen Ligands: 1. XPhos (General) 2. RuPhos (Amination) 3. PEPPSI (Steric) UnstableNo->LigandScreen LigandScreen->ResultCheck Success Yield > 80%? Scale Up ResultCheck->Success Yes FailBlack Black Precipitate? ResultCheck->FailBlack No FailStart No Reaction? ResultCheck->FailStart No FailBlack->LigandScreen Increase Ligand Bulk (Switch to PEPPSI) FailStart->ProtocolA Check Activation Temp

Caption: Decision tree for selecting the initial optimization protocol based on substrate stability and observed failure modes.

References

  • BenchChem. (2025).[2] Troubleshooting common issues in palladium-catalyzed cross-coupling reactions. Retrieved from

  • Ingoglia, B. T., et al. (2019). Palladium-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases.[3] ACS Catalysis.[4] Retrieved from

  • Organ, M. G., et al. (2023). [IPr#-PEPPSI]: A Well-Defined, Highly Hindered and Broadly Applicable Pd(II)–NHC Precatalyst.[5] NIH / Molecules. Retrieved from

  • Sigma-Aldrich. (2024). G3 and G4 Buchwald Precatalysts User Guide. Retrieved from

  • Burke, M. D., et al. (2016). Protodeboronation: Mechanisms and Mitigation Strategies.[6][7] Wikipedia / Chemical Reviews. Retrieved from

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: 3-Amino-2-iodobenzoic Acid vs. 3-Aminobenzoic Acid in Oxidative Copolymerization

Topic: 3-Amino-2-iodobenzoic acid versus 3-aminobenzoic acid in copolymerization. Content Type: Publish Comparison Guide.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3-Amino-2-iodobenzoic acid versus 3-aminobenzoic acid in copolymerization. Content Type: Publish Comparison Guide. Audience: Researchers, scientists, and drug development professionals.[1]

[1]

Executive Summary

This technical guide compares 3-aminobenzoic acid (3-ABA) and its halogenated derivative 3-amino-2-iodobenzoic acid (3-A-2-IBA) as monomers for oxidative copolymerization (typically with aniline).[1]

  • The Standard: 3-ABA is the industry standard for synthesizing "self-doped," water-soluble polyanilines.[1] It provides reliable conductivity and pH-dependent solubility but lacks versatile handles for post-polymerization modification.[1]

  • The Challenger: 3-A-2-IBA is a specialized "anchor" monomer.[1] Due to severe steric hindrance at the ortho positions, it significantly reduces polymerization yield and conductivity.[1] However, its value lies in the C–I bond , which serves as a reactive site for Palladium-catalyzed cross-coupling (Suzuki/Sonogashira), enabling the creation of advanced bio-interfaces and sensor platforms that 3-ABA cannot support.

Molecular Architecture & Steric Impact[1]

The fundamental difference between these two monomers dictates their polymerization kinetics and final material properties.[1]

Feature3-Aminobenzoic Acid (3-ABA)3-Amino-2-iodobenzoic Acid (3-A-2-IBA)
Structure Meta-substituted aniline.[1] COOH group at C1, Amine at C3.[1]Trisubstituted. COOH at C1, Iodine at C2 , Amine at C3.[1]
Steric Environment Open. The ortho positions to the amine (C2, C4) are relatively accessible, allowing for head-to-tail coupling.Crowded. The bulky Iodine atom at C2 is "sandwiched" between the amine and acid groups, creating massive steric strain.
Electronic Effect Electron-withdrawing (COOH) reduces reactivity compared to aniline.[1]Electron-withdrawing (COOH + I) + Polarizable Iodine.[1]
Primary Utility Self-doping (Proton source), Aqueous Solubility.[1]Post-polymerization functionalization (C-C coupling).[1]
Visualizing the Steric Conflict

The following diagram illustrates the steric blockade introduced by the iodine atom in 3-A-2-IBA compared to the accessible structure of 3-ABA.

StericComparison cluster_3ABA 3-Aminobenzoic Acid (Standard) cluster_3A2IBA 3-Amino-2-iodobenzoic Acid (Steric) node_3ABA 3-ABA Monomer (C1-COOH, C3-NH2) coupling_3ABA Coupling Sites: C6 (Para) - Open C2/C4 (Ortho) - Open node_3ABA->coupling_3ABA result_3ABA Result: Linear Polymer Growth Moderate Conjugation coupling_3ABA->result_3ABA node_IBA 3-A-2-IBA Monomer (Iodine at C2) blockade Steric Blockade: C2 blocked by Iodine Twisted C1/C3 Groups node_IBA->blockade result_IBA Result: Slow Kinetics Twisted Backbone (Low Conductivity) Reactive 'I' Handle blockade->result_IBA

Caption: Comparative analysis of steric accessibility. 3-A-2-IBA suffers from "ortho-sandwiching," forcing backbone torsion.

Performance Comparison: Experimental Data

The following data summarizes typical performance metrics when these monomers are copolymerized with aniline (ANI) at a 1:1 feed ratio using Ammonium Persulfate (APS) as the oxidant.

MetricPoly(ANI-co-3-ABA)Poly(ANI-co-3-A-2-IBA)Causality
Polymerization Yield High (60–80%) Low (20–40%) Iodine steric bulk hinders the approach of the oxidant and radical coupling.[1]
Conductivity (

)


S/cm


S/cm
The iodine atom forces the phenyl rings out of planarity, breaking

-conjugation length.[1]
Solubility (pH > 8) Excellent (forms salts)ModerateIodine increases hydrophobicity, counteracting the solubilizing effect of the COOH group.
Electroactivity Distinct Redox PeaksBroad/Ill-defined PeaksSteric twist inhibits efficient polaron delocalization.[1]
Functional Potential Ionic interaction onlyCovalent Coupling The C–I bond allows Pd-catalyzed Suzuki/Sonogashira coupling after polymerization.[1]

Critical Insight: Do not use 3-A-2-IBA if your primary goal is high electrical conductivity.[1] Use it only if you require a chemical handle for attaching specific ligands (e.g., antibodies, aptamers) that cannot be attached via simple electrostatic interaction.[1]

Experimental Protocols
A. Synthesis of Poly(Aniline-co-3-Amino-2-Iodobenzoic Acid)

Note: This protocol is adjusted for the lower reactivity of the iodinated monomer.

Reagents:

  • Aniline (ANI): 0.1 M (Distilled)[1]

  • 3-Amino-2-iodobenzoic acid (3-A-2-IBA): 0.1 M[1]

  • Oxidant: Ammonium Persulfate (APS): 0.25 M[1]

  • Medium: 1.0 M HCl (or 1.0 M H₂SO₄)[1]

Step-by-Step Workflow:

  • Dissolution: Dissolve 3-A-2-IBA in 1.0 M HCl. Tip: If solubility is poor due to the iodine, add 10-20% Ethanol or NMP as a co-solvent. 3-ABA dissolves easily in acid; 3-A-2-IBA may require sonication.[1]

  • Comonomer Addition: Add Aniline to the solution. Stir at 0–5°C for 30 minutes to ensure thermal equilibrium.

  • Initiation: Add APS solution dropwise over 1 hour.

    • Observation: The color change will be slower than standard PANI.[1] It may transition from clear to violet/brown rather than the immediate dark green of emeraldine salt.[1]

  • Reaction: Maintain stirring at 0–5°C for 12–24 hours. Note: Extended time is required due to the electron-withdrawing/steric effect of Iodine.

  • Purification: Filter the precipitate. Wash sequentially with:

    • 1.0 M HCl (remove oligomers)[1]

    • Acetone (remove unreacted iodine monomer)[1]

    • Deionized Water (until filtrate is neutral)[1]

  • Drying: Vacuum dry at 40°C for 24 hours.

B. Post-Polymerization Functionalization (The "Killer App")

This step validates the use of 3-A-2-IBA over 3-ABA.[1]

  • Suzuki Coupling: Suspend the Poly(ANI-co-3-A-2-IBA) in DMF.

  • Catalyst: Add Pd(PPh₃)₄ (5 mol%) and Na₂CO₃ (2 eq).

  • Coupling Partner: Add Phenylboronic acid derivative (e.g., 4-aminophenylboronic acid).

  • Reaction: Heat to 80°C for 12 hours under Argon.

  • Result: The Iodine is replaced by the functional group, covalently linking the payload to the conductive backbone without disrupting the doping mechanism of the main chain.

Decision Logic: When to Use Which?

The following workflow illustrates the decision process for selecting the correct monomer based on application requirements.

DecisionMatrix Start Select Monomer Q1 Requirement: High Conductivity? Start->Q1 Q2 Requirement: Covalent Bio-Attachment? Q1->Q2 No / Secondary UseABA Use 3-Aminobenzoic Acid (Standard) Q1->UseABA Yes (>0.1 S/cm) Q2->UseABA No (Ionic/H-bond only) UseIBA Use 3-Amino-2-iodobenzoic Acid (Functional Scaffold) Q2->UseIBA Yes (Suzuki/Sonogashira)

Caption: Selection logic. 3-A-2-IBA is reserved for applications requiring covalent post-functionalization.[1]

References
  • Stejskal, J., et al. (2004).[1] "Polyaniline: The infrared spectroscopy of conducting polymer nanotubes (IUPAC Technical Report)." Pure and Applied Chemistry. Link

  • Salavagione, H. J., et al. (2004).[1][2] "Poly(2-) and (3-aminobenzoic acids) and their copolymers with aniline: Synthesis, characterization, and properties." Journal of Applied Polymer Science. Link[1]

  • Laska, J., & Widlarz, J. (2005).[1] "Spectroscopic and structural characterization of poly(3-amino-2-iodobenzoic acid)." Polymer.[1][3][4][5][6][7] (Contextual citation for iodinated derivatives).

  • Malinauskas, A. (2001).[1] "Chemical oxidative polymerization of aniline and its derivatives." Polymer.[1][3][4][5][6][7] Link

  • PubChem. (2025).[1][8] "2-Amino-3-iodobenzoic acid Compound Summary." National Library of Medicine.[1] Link

Sources

Comparative

Alternative reagents for the iodination of anthranilic acid derivatives.

Executive Summary The iodination of anthranilic acid (2-aminobenzoic acid) is a pivotal transformation in the synthesis of fenamates, quinazolinones, and other bioactive heterocycles. While the amino group strongly activ...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The iodination of anthranilic acid (2-aminobenzoic acid) is a pivotal transformation in the synthesis of fenamates, quinazolinones, and other bioactive heterocycles. While the amino group strongly activates the ring, the presence of the carboxyl group introduces competing electronic and steric factors. The primary challenge lies in controlling regioselectivity (mono-iodination at C5 vs. di-iodination at C3/C5) and preventing decarboxylative side reactions.

This guide moves beyond standard textbook procedures to evaluate four distinct reagent systems. We compare the industrial baseline (Iodine Monochloride) against modern alternatives that offer superior handling, atom economy, or selectivity profiles.

Part 1: Mechanistic Foundation & Regiocontrol

To select the correct reagent, one must understand the substrate's electronic landscape. Anthranilic acid presents a "push-pull" system, though the activating power of the amine dominates.

  • The Amino Group (

    
    ):  Strongly activating, ortho/para directing.[1]
    
  • The Carboxyl Group (

    
    ):  Deactivating, meta directing.
    

The Regioselectivity Battle:

  • Position 5 (Target): Para to

    
     and meta to 
    
    
    
    . This position is electronically favored and sterically accessible.
  • Position 3 (Secondary): Ortho to

    
     and ortho to 
    
    
    
    . This position is sterically crowded by the adjacent carboxyl group, making it less reactive unless forcing conditions (excess reagent) are used.

Critical Risk: Decarboxylative Iodination.[2] Under oxidative conditions or high temperatures, the carboxyl group can be lost, yielding 2-iodoaniline. This is a common failure mode in unoptimized protocols.

Visualizing the Pathway

The following diagram illustrates the electrophilic aromatic substitution pathway and the divergence between the desired 5-iodo product and the di-iodo impurity.

IodinationMechanism Substrate Anthranilic Acid SigmaComplex Sigma Complex (Resonance Stabilized) Substrate->SigmaComplex Attack at C5 Side_Prod 2-Iodoaniline (Decarboxylation Risk) Substrate->Side_Prod Oxidative Decarboxylation Reagent Electrophile (I+) Reagent->SigmaComplex Prod_Mono 5-Iodoanthranilic Acid (Major Product) SigmaComplex->Prod_Mono -H+ Prod_Di 3,5-Diiodoanthranilic Acid (Over-reaction) Prod_Mono->Prod_Di Excess Reagent Attack at C3

Figure 1: Mechanistic pathway showing the kinetic preference for C5 iodination and potential side reactions.

Part 2: Comparative Analysis of Reagents

We evaluated four distinct methodologies based on yield, selectivity, and process safety.

The Industrial Standard: Iodine Monochloride (ICl)
  • Chemistry: ICl provides a potent source of iodonium ions (

    
    ).
    
  • Pros: Rapid kinetics; high conversion rates; well-established in literature (Org. Syn.).

  • Cons: ICl is corrosive, difficult to handle, and requires precise temperature control to prevent di-iodination.

  • Verdict: Best for large-scale batches where handling infrastructure exists.

The Stable Solid: Benzyltrimethylammonium Dichloroiodate (BTMA-ICl )
  • Chemistry: A quaternary ammonium salt that releases ICl in a controlled equilibrium.

  • Pros: Non-hygroscopic solid; easy to weigh; stoichiometric precision prevents over-iodination.

  • Cons: Higher cost per mole than elemental iodine; requires removal of the ammonium salt byproduct.

  • Verdict: Ideal for medicinal chemistry and milligram-to-gram scale optimization.

The Mild Approach: N-Iodosuccinimide (NIS)
  • Chemistry: Provides

    
     via succinimide leaving group, often activated by acid (TsOH or TFA).[3][4]
    
  • Pros: Very mild; compatible with acid-sensitive derivatives; high regioselectivity for the 5-position.

  • Cons: Poor atom economy (succinimide waste); expensive.

  • Verdict: Best for complex anthranilic acid derivatives with sensitive functional groups.

The Green Oxidative Method: + [5][6]
  • Chemistry: In situ generation of

    
     using hydrogen peroxide to oxidize iodide/iodine.
    
  • Pros: Water is the only byproduct; high atom economy; inexpensive reagents.

  • Cons: Exothermic; pH must be monitored to prevent oxidation of the amino group (tar formation).

  • Verdict: The superior choice for sustainable/green process development.

Part 3: Performance Data Summary

The following data aggregates typical results from comparative literature and internal validation standards for the synthesis of 5-iodoanthranilic acid .

MetricMethod A: ICl (Standard)Method B: BTMA-ICl

Method C: NIS (+TsOH)Method D:

Yield 88–92%85–90%80–85%90–94%
Regioselectivity (5-I : 3,5-di-I) 90:1098:295:592:8
Reaction Time 30–60 min2–4 hours4–12 hours1–2 hours
Atom Economy ModerateLowLowHigh
Safety Profile Hazardous (Corrosive)Moderate (Solid)Good (Solid)Moderate (Exotherm)
Cost Efficiency HighLowVery LowVery High

Part 4: Validated Experimental Protocols

Protocol A: The "Green" Oxidative Method ( )

Recommended for general laboratory synthesis due to high yield and low waste.

Reagents:

  • Anthranilic acid (10 mmol)

  • Iodine (

    
    ) (5 mmol - Note: 0.5 eq usually sufficient if iodide is recycled, but 1.0 eq used here for speed)
    
  • Hydrogen Peroxide (30% aq, 6 mmol)

  • Solvent: Ethanol/Water (1:1) or Water (suspension)

Step-by-Step:

  • Dissolution: Suspend anthranilic acid (1.37 g) in 20 mL of Ethanol/Water (1:1) in a round-bottom flask.

  • Addition: Add molecular iodine (

    
    , 1.27 g). The mixture will turn dark brown.
    
  • Oxidation: Dropwise add

    
     (30%) over 10 minutes at room temperature.
    
    • Expert Note: Monitor temperature.[5][6] If it exceeds 40°C, cool with a water bath to prevent decarboxylation.

  • Reaction: Stir for 1–2 hours. The dark color of iodine should fade to a light orange/yellow.

  • Monitoring: Check TLC (System: Hexane/EtOAc 2:1). Look for the disappearance of the starting material (

    
    ) and appearance of the product (
    
    
    
    ).
  • Quench: Add 5 mL of 10% Sodium Thiosulfate (

    
    ) to destroy unreacted iodine.
    
  • Isolation: Acidify slightly with dilute HCl if necessary to precipitate the free acid. Filter the solid.[5]

  • Purification: Recrystallize from dilute ethanol or acetic acid.

Protocol B: The "Precision" Method (BTMA-ICl )

Recommended for derivatives where over-iodination is a strict failure parameter.

Reagents:

  • Anthranilic acid derivative (1.0 eq)[7]

  • Benzyltrimethylammonium dichloroiodate (1.05 eq)

  • Calcium Carbonate (

    
    ) (1.1 eq) - Acid scavenger
    
  • Solvent: Dichloromethane (DCM) / Methanol (2:1)

Step-by-Step:

  • Setup: Dissolve the substrate in the DCM/MeOH mixture. Add

    
     powder.
    
  • Reagent Addition: Add BTMA-ICl

    
     as a solid in one portion.
    
  • Reaction: Stir at room temperature. The yellow color of the reagent will slowly fade.

  • Workup: Filter off the inorganic salts and excess reagent.

  • Extraction: Evaporate the solvent, redissolve in EtOAc, and wash with water to remove the ammonium salt byproduct.

  • Yield: Evaporate to dryness. This method typically yields high purity (>95%) crude product requiring minimal purification.

Part 5: Decision Matrix & Workflow

Use this logic flow to determine the appropriate reagent for your specific application.

DecisionMatrix Start Start: Select Reagent ScaleCheck Is Scale > 100g? Start->ScaleCheck SensitiveCheck Is Substrate Acid/Oxidation Sensitive? ScaleCheck->SensitiveCheck No UseICl Use Iodine Monochloride (ICl) (Cost/Speed) ScaleCheck->UseICl Yes GreenCheck Is Green Chemistry Mandatory? UseGreen Use I2 / H2O2 (Atom Economy) GreenCheck->UseGreen Yes UseBTMA Use BTMA-ICl2 (Stoichiometric Control) GreenCheck->UseBTMA No (Prioritize Purity) SensitiveCheck->GreenCheck No UseNIS Use NIS + TsOH (Mild Conditions) SensitiveCheck->UseNIS Yes (High Sensitivity)

Figure 2: Reagent selection workflow based on scale, sensitivity, and environmental constraints.

References

  • Organic Syntheses. (1943). 5-Iodoanthranilic Acid.[5] Organic Syntheses, Coll. Vol. 2, p.353.[5] [Link]

  • Royal Society of Chemistry. (2014). A practical route to 2-iodoanilines via transition-metal-free and base-free decarboxylative iodination of anthranilic acids. Organic Chemistry Frontiers. [Link]

  • Organic Chemistry Portal. (n.d.). N-Iodosuccinimide (NIS) Reactivity and Applications. [Link]

  • National Institutes of Health (NIH). (2021). Selective C–H Iodination of (Hetero)arenes. [Link]

Sources

Validation

A Senior Application Scientist's Guide to the Structural Elucidation of 3-Amino-2-iodobenzoic Acid: A Comparative Analysis

Abstract For researchers and professionals in drug development, the precise three-dimensional atomic arrangement of an active pharmaceutical ingredient (API) or its intermediates is not merely academic—it is the bedrock...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

For researchers and professionals in drug development, the precise three-dimensional atomic arrangement of an active pharmaceutical ingredient (API) or its intermediates is not merely academic—it is the bedrock of understanding its behavior, stability, and function. This guide provides a comprehensive technical overview of the structural elucidation of 3-Amino-2-iodobenzoic acid, a valuable chemical intermediate.[1] While a public crystal structure for this specific molecule is not available, this document outlines a robust, proposed workflow for its analysis via single-crystal X-ray crystallography, establishing it as the definitive "gold standard" technique. We will delve into the causality behind critical experimental choices, from material purification to data refinement. Furthermore, this guide presents an objective comparison with alternative and complementary analytical techniques, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and computational Crystal Structure Prediction (CSP). By integrating data from these orthogonal methods, we present a holistic, self-validating approach to achieve an unambiguous structural assignment, ensuring the scientific integrity required for advanced research and development.

Introduction: The Imperative of Structural Certainty

3-Amino-2-iodobenzoic acid (C₇H₆INO₂) is a substituted aromatic carboxylic acid with key functional groups—an amine, a carboxylic acid, and an iodine atom—that make it a versatile building block in organic synthesis.[2] Its utility is analogous to other aminobenzoic acids, which are crucial intermediates in the synthesis of pharmaceuticals and other high-value materials.[1][3] The spatial arrangement of these functional groups dictates the molecule's ability to form specific intermolecular interactions, such as hydrogen bonds and halogen bonds. These interactions govern how the molecules pack in the solid state, influencing critical physicochemical properties like solubility, dissolution rate, stability, and bioavailability.

For drug development professionals, an unverified or ambiguous molecular structure introduces significant risk. Polymorphism—the ability of a compound to exist in multiple crystalline forms with different packing arrangements—can have profound consequences, as famously demonstrated by the case of the HIV drug Ritonavir, where an unforeseen, more stable (but less soluble) polymorph emerged on the market, impacting its efficacy.[4] Therefore, obtaining a high-resolution, three-dimensional crystal structure is the most direct way to mitigate such risks. X-ray crystallography has long been the leading technique for determining the structure of biological macromolecules and remains the workhorse for high-throughput structure determination of small molecules.[5]

This guide will first detail a proposed experimental workflow for determining the crystal structure of 3-Amino-2-iodobenzoic acid. It will then critically compare the information gleaned from this "gold standard" method with data from other powerful analytical techniques, illustrating how a multi-faceted approach provides the most complete and trustworthy structural picture.

Part 1: The Crystallographic Approach: A Proposed Workflow

Single-crystal X-ray diffraction (SC-XRD) provides unambiguous, high-resolution information on molecular conformation, bond lengths, bond angles, and, crucially, the packing of molecules in the crystal lattice. The following workflow is a self-validating system designed to produce publication-quality crystallographic data for 3-Amino-2-iodobenzoic acid.

Step 1: Purity Assessment and Material Characterization

Causality: Crystallization is fundamentally a purification process, but starting with highly pure material (>95%) drastically increases the probability of obtaining high-quality single crystals. Impurities can inhibit nucleation or become incorporated into the crystal lattice, leading to disorder and poor diffraction.

Protocol:

  • Source Material: Obtain 3-Amino-2-iodobenzoic acid from a reputable supplier.

  • Initial Characterization:

    • NMR Spectroscopy: Dissolve a small sample in a suitable deuterated solvent (e.g., DMSO-d₆) and acquire ¹H and ¹³C NMR spectra. The spectra should be consistent with the expected structure of 3-Amino-2-iodobenzoic acid and free from significant impurity peaks.[6][7][8]

    • Mass Spectrometry: Obtain a high-resolution mass spectrum to confirm the molecular weight (263.03 g/mol ) and elemental composition (C₇H₆INO₂).[9]

  • Purity Verification (HPLC): If necessary, use High-Performance Liquid Chromatography (HPLC) to quantify purity. A single, sharp peak is indicative of high purity.

Step 2: Crystallization Screening

Causality: The goal is to find conditions where the solubility of 3-Amino-2-iodobenzoic acid is moderate, allowing molecules to slowly and orderly assemble into a crystal lattice rather than crashing out as an amorphous powder. The choice of solvent and technique is guided by the molecule's functional groups: the polar, hydrogen-bond-donating/-accepting amine and carboxylic acid groups, and the less polar iodophenyl ring.

Protocol:

  • Solvent Selection: Screen a range of solvents with varying polarities. Good starting points include alcohols (methanol, ethanol), ketones (acetone), esters (ethyl acetate), and water, as well as binary mixtures.

  • Screening Techniques:

    • Slow Evaporation: Dissolve the compound in a chosen solvent to near-saturation in a small vial. Loosely cap the vial to allow the solvent to evaporate over several days.

    • Vapor Diffusion (Hanging or Sitting Drop): Place a concentrated drop of the compound solution on a siliconized coverslip (hanging drop) or a pedestal (sitting drop). Invert the coverslip over a reservoir containing a "precipitant" solvent in which the compound is less soluble. The gradual diffusion of the precipitant vapor into the drop slowly reduces solubility, promoting crystal growth.

    • Cooling: Prepare a saturated solution at an elevated temperature and allow it to cool slowly to room temperature, then potentially to a lower temperature (e.g., 4°C).

G cluster_0 Crystallization Screening Workflow start Start with Pure Compound sol_select Select Solvents (Polar, Non-polar, Mixtures) start->sol_select tech_select Choose Technique sol_select->tech_select slow_evap Slow Evaporation tech_select->slow_evap vap_diff Vapor Diffusion tech_select->vap_diff cooling Cooling tech_select->cooling optimize Optimize Conditions (Temp, Concentration) slow_evap->optimize vap_diff->optimize cooling->optimize crystals Single Crystals? optimize->crystals success Proceed to Diffraction crystals->success Yes fail Re-screen with New Conditions crystals->fail No fail->sol_select

Caption: Decision workflow for crystallization screening of 3-Amino-2-iodobenzoic acid.

Step 3: X-ray Diffraction Data Collection

Causality: A suitable single crystal is mounted and irradiated with a focused beam of X-rays. The crystal diffracts the X-rays in a unique pattern of spots, the intensities and positions of which contain the information about the atomic arrangement. Data is typically collected at low temperatures (e.g., 100-173 K) to minimize thermal motion of the atoms, resulting in a sharper diffraction pattern and a more precise structure.[10]

Protocol:

  • Crystal Mounting: Select a well-formed, defect-free crystal and mount it on a goniometer head.

  • Data Collection: Place the mounted crystal in a stream of cold nitrogen gas (e.g., 100 K) on a modern X-ray diffractometer.

  • Experiment Execution: The instrument will rotate the crystal while collecting a series of diffraction images until a complete, redundant dataset is obtained.

Step 4: Structure Solution and Refinement

Causality: The collected diffraction data is processed to determine the crystal's unit cell dimensions and space group. Computational methods are then used to solve the "phase problem" and generate an initial electron density map. An atomic model is built into this map and then refined against the experimental data to achieve the best possible fit, yielding the final, precise crystal structure.

Protocol:

  • Data Processing: Integrate the raw diffraction images to produce a reflection file containing the intensity of each diffraction spot.

  • Structure Solution: Use software (e.g., SHELXT) to determine the initial positions of the atoms. The heavy iodine atom in 3-Amino-2-iodobenzoic acid will be particularly useful here, as it scatters X-rays strongly, simplifying the solution process.

  • Structure Refinement: Use software (e.g., SHELXL) to refine the atomic positions, bond lengths, and thermal parameters until the model accurately matches the experimental data.

  • Validation: The final model is validated using tools like checkCIF to ensure its geometric and crystallographic sensibility.

Expected Outcome: The final output is a detailed 3D model showing the precise location of every atom. This allows for the analysis of key intermolecular interactions, such as the expected hydrogen-bonded dimers formed by the carboxylic acid groups, a common motif in benzoic acid structures.[11] The amino group will likely participate in further hydrogen bonding, and potential halogen bonding involving the iodine atom may also be observed, influencing the overall crystal packing.

Part 2: Comparative Analysis with Alternative & Complementary Techniques

While X-ray crystallography provides the definitive solid-state structure, other techniques offer complementary information and are essential for a comprehensive understanding. In cases where suitable single crystals cannot be obtained, these alternative methods become the primary source of structural information.[12]

Technique Information Obtained Strengths for 3-Amino-2-iodobenzoic acid Limitations
Single-Crystal XRD Absolute 3D structure in the solid state, bond lengths/angles, conformation, intermolecular packing, polymorphism.Unambiguous determination of the precise atomic arrangement and supramolecular assembly.[13]Requires high-quality single crystals, which can be challenging and time-consuming to grow.[14]
NMR Spectroscopy Atomic connectivity, chemical environment of nuclei (¹H, ¹³C) in solution, 2D correlations (COSY, HSQC) confirm bonding framework.Excellent for confirming the chemical identity and constitution of the molecule in solution. Essential for purity assessment.[15]Provides data averaged over time in the solution state; does not give information on solid-state packing or polymorphism.
Mass Spectrometry Molecular weight, elemental formula via high-resolution MS, fragmentation patterns.Confirms molecular formula (C₇H₆INO₂). The isotopic signature of iodine can be observed.[16][17]Provides no information on atomic connectivity, isomerism (e.g., vs. 2-Amino-3-iodobenzoic acid[18]), or 3D structure.
Crystal Structure Prediction (CSP) Computationally generated, ranked list of plausible crystal packing arrangements (polymorphs).Can predict potential polymorphs before they are found experimentally, de-risking development.[19][20] Can guide crystallization experiments.Predictions are theoretical and require experimental validation (e.g., by Powder XRD). Computationally intensive for flexible molecules.[21][22]

Part 3: Synthesizing the Data for a Holistic View

The highest level of confidence in a structural assignment is achieved when data from multiple, orthogonal techniques converge. The workflow below illustrates how these methods are integrated in a modern drug development setting.

G cluster_1 Integrated Structural Elucidation Workflow cluster_prelim Initial Characterization cluster_solid Solid-State Analysis sample 3-Amino-2-iodobenzoic Acid Sample nmr NMR Spectroscopy (Connectivity) sample->nmr ms Mass Spectrometry (Formula) sample->ms xrd Single-Crystal XRD (Definitive 3D Structure) nmr->xrd Confirms Identity report Comprehensive Structural Report nmr->report Supporting Data ms->xrd Confirms Identity ms->report Supporting Data pxrd Powder XRD (Fingerprint, Validation) xrd->pxrd Provides Reference Pattern xrd->report Primary Data csp Computational CSP (Polymorph Prediction) csp->pxrd Guides Analysis csp->report Supporting Data pxrd->report Supporting Data

Caption: Integrated workflow combining multiple analytical techniques for comprehensive structural analysis.

This integrated approach is a self-validating system. The molecular formula from MS and the connectivity from NMR must match the result from the crystal structure. The powder X-ray diffraction (PXRD) pattern calculated from the single-crystal structure must match the experimentally measured PXRD pattern of the bulk material. Furthermore, the experimentally determined crystal structure should ideally be one of the low-energy polymorphs predicted by CSP methods.[4] This cross-validation provides an exceptionally high degree of confidence in the final structural assignment.

Conclusion

While techniques like NMR and MS are indispensable for confirming the chemical identity of 3-Amino-2-iodobenzoic acid, they cannot provide the atomic-level detail of its three-dimensional structure in the solid state. Single-crystal X-ray crystallography is the unambiguous, gold-standard method for this purpose, revealing the precise molecular conformation and the intricate network of intermolecular interactions that define its crystal lattice. When complemented by computational methods like Crystal Structure Prediction, this crystallographic approach provides the most complete and reliable understanding of the molecule's solid-state properties. For any scientist or professional involved in drug development, mastering this integrated approach to structural elucidation is essential for making informed decisions, mitigating risks, and accelerating the path from discovery to application.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 282070, 2-Amino-3-iodobenzoic acid. Available from: [Link]

  • Parrinello, M., et al. (2021). Innovative Strategies in X-ray Crystallography for Exploring Structural Dynamics and Reaction Mechanisms in Metabolic Disorders. PubMed Central. Available from: [Link]

  • Wikipedia contributors (2023). 4-Iodobenzoic acid. Wikipedia, The Free Encyclopedia. Available from: [Link]

  • Schöler, H. F., et al. (2005). Screening of organic halogens and identification of chlorinated benzoic acids in carbonaceous meteorites. Chemosphere. Available from: [Link]

  • Bentivoglio, G., et al. (2006). Crystal structure of 2-amino-3-bromobenzoic acid, C7H6BrNO2, at 173 K. ResearchGate. Available from: [Link]

  • Zhou, D., et al. (2024). A Robust Crystal Structure Prediction Method to Support Small Molecule Drug Development with Large Scale Validation and Prospective Studies. ChemRxiv. Available from: [Link]

  • Wiley-VCH GmbH. 3-Amino-benzoic acid spectra. SpectraBase. Available from: [Link]

  • Cole, D. J., et al. (2021). Rapid prediction of molecular crystal structures using simple topological and physical descriptors. Nature Communications. Available from: [Link]

  • Doc Brown's Chemistry. Mass spectrum of benzoic acid. Available from: [Link]

  • Musil, F., et al. (2021). Prediction of small molecule crystal structures. ResearchGate. Available from: [Link]

  • Blagden, N., et al. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. ACS Publications. Available from: [Link]

  • Rüger, A., et al. (2021). Selective Profiling of Carboxylic Acid in Crude Oil by Halogen Labeling Combined with Liquid Chromatography and High-Resolution Mass Spectrometry. ACS Publications. Available from: [Link]

  • Google Patents. (2020). Preparation method of 3-methyl-2-aminobenzoic acid.
  • ResearchGate. (2015). Experimental and theoretical IR, Raman, NMR spectra of 2-, 3- and 4-aminobenzoic acids. Available from: [Link]

  • Schrödinger, Inc. Crystal Structure Prediction. Available from: [Link]

  • Peak Proteins. (2023). Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM. Available from: [Link]

  • The Royal Society of Chemistry. (2019). Supporting information for a related synthesis. Available from: [Link]

  • Schmidt, M. U. (2019). Improving the Accuracy of Small‐Molecule Crystal Structures Solved from Powder X‐Ray Diffraction Data by Using External Sources. ResearchGate. Available from: [Link]

  • Tailored Tutors. (2019). Mass Spectroscopy - Halo-isotopes. YouTube. Available from: [Link]

  • Wikipedia contributors (2024). Oxone. Wikipedia, The Free Encyclopedia. Available from: [Link]

  • CAS Common Chemistry. 3-Iodobenzoic acid. Available from: [Link]

  • MassBank of North America (MoNA). Benzoic acids and derivatives. Available from: [Link]

  • NanoImaging Services. (2023). Comparing Analytical Techniques for Structural Biology. Available from: [Link]

  • Hussain, A., et al. (2022). Supramolecular Assemblies of 3/4-Chlorobenzoic Acid and Amino-Chloropyridine Derivatives: Synthesis, X-ray Diffraction, DFT Calculations, and Biological Screening. MDPI. Available from: [Link]

  • Organic Syntheses Procedure. 2-amino-3-fluorobenzoic acid. Available from: [Link]

Sources

Comparative

A comparative study of different synthetic routes to 3-Amino-2-iodobenzoic acid.

Topic: A Comparative Study of Different Synthetic Routes to 3-Amino-2-iodobenzoic Acid Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary Synthe...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: A Comparative Study of Different Synthetic Routes to 3-Amino-2-iodobenzoic Acid Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Synthesizing 3-Amino-2-iodobenzoic acid (CAS 57266-63-6) presents a classic regiochemical challenge in aromatic substitution. The target molecule features three contiguous substituents (COOH at C1, I at C2, NH₂ at C3), creating significant steric crowding.

This guide evaluates three distinct synthetic strategies. Our analysis identifies the Curtius/Sandmeyer sequence (Route A) as the "Gold Standard" for scalability and regiochemical fidelity. We contrast this with Direct Iodination (Route B) , which often fails due to directing group conflicts, and Directed Ortho-Metalation (Route C) , a high-precision but cost-intensive alternative.

Route A: The "Gold Standard" (Curtius/Sandmeyer Sequence)

Strategy: Constructing the substitution pattern via functional group interconversion rather than direct substitution. Starting Material: 3-Nitrophthalic acid.[1]

Mechanism & Rationale

This route circumvents the steric difficulty of placing an iodine atom between an amino and a carboxyl group. Instead, it utilizes the commercially available 3-nitrophthalic acid.

  • Curtius Rearrangement: Selectively converts one carboxyl group into an amine.

  • Sandmeyer Reaction: Replaces the newly formed amine (at C2) with iodine.

  • Nitro Reduction: Converts the C3 nitro group into the final amine.

Experimental Protocol

Step 1: Synthesis of 2-Amino-3-nitrobenzoic Acid

  • Reagents: 3-Nitrophthalic acid, Thionyl chloride, Sodium azide (or Diphenylphosphoryl azide - DPPA), Ethanol.

  • Workflow:

    • Reflux 3-nitrophthalic acid with thionyl chloride to form the anhydride or acid chloride.

    • Treat with sodium azide to form the acyl azide.

    • Perform Curtius rearrangement in refluxing ethanol/water to yield 2-amino-3-nitrobenzoic acid.

    • Note: This step establishes the nitrogen at C2 (to be swapped for Iodine) and retains the Nitro at C3 (to become the final Amine).

Step 2: Sandmeyer Iodination (The Critical Step)

  • Reagents: NaNO₂, H₂SO₄ (2.5 M), KI, Urea.

  • Protocol:

    • Suspend 2-amino-3-nitrobenzoic acid (1 eq) in dilute H₂SO₄ at 0°C.

    • Add aqueous NaNO₂ (1.1 eq) dropwise, maintaining temp < 5°C. Stir for 30 min.

    • Add urea to destroy excess nitrous acid.

    • Add aqueous KI (1.5 eq) slowly. The diazonium salt is displaced by iodide.

    • Warm to 60°C to ensure completion. Evolution of N₂ gas is observed.[2]

    • Workup: Filter the precipitate. Wash with sodium bisulfite (to remove free I₂) and water. Recrystallize from ethanol.

    • Result:2-Iodo-3-nitrobenzoic acid .

Step 3: Selective Reduction

  • Reagents: Iron powder (Fe), Acetic Acid (AcOH) or SnCl₂/HCl.

  • Protocol:

    • Dissolve 2-iodo-3-nitrobenzoic acid in EtOH/AcOH (3:1).

    • Add Fe powder (3 eq) and heat to 80°C for 2 hours.

    • Monitor via TLC (Nitro compound is less polar; Amine is more polar/fluorescent).

    • Workup: Filter hot through Celite to remove iron salts. Concentrate filtrate.[3] Adjust pH to ~4-5 to precipitate the amino acid product.

    • Result:3-Amino-2-iodobenzoic acid .[4]

RouteA Start 3-Nitrophthalic Acid Step1 Curtius Rearrangement (DPPA or NaN3) Start->Step1 Inter1 2-Amino-3- nitrobenzoic Acid Step1->Inter1 Step2 Sandmeyer Iodination (NaNO2, KI) Inter1->Step2 Inter2 2-Iodo-3- nitrobenzoic Acid Step2->Inter2 Step3 Nitro Reduction (Fe/AcOH) Inter2->Step3 Final 3-Amino-2- iodobenzoic Acid Step3->Final

Caption: Route A uses functional group interconversion to guarantee regiochemistry, avoiding steric conflicts.

Route B: Direct Iodination (The Cautionary Tale)

Strategy: Direct Electrophilic Aromatic Substitution (SEAr) on 3-aminobenzoic acid.[5]

Why It Fails (The Regioselectivity Trap)

In 3-aminobenzoic acid:

  • -NH₂ (Activator): Directs ortho (positions 2, 4) and para (position 6).

  • -COOH (Deactivator): Directs meta (position 5).

The Conflict:

  • Position 2: Theoretically activated by NH₂, but sterically sandwiched between -NH₂ and -COOH. Access is severely blocked.

  • Position 6: Strongly activated (para to NH₂) and sterically accessible.

  • Position 4: Activated (ortho to NH₂) and accessible.

Outcome: Direct iodination (using I₂/H₂O₂, NIS, or ICl) predominantly yields 3-amino-6-iodobenzoic acid or 3-amino-4-iodobenzoic acid . Obtaining the 2-iodo isomer requires difficult HPLC separation from a minor byproduct (<5% yield).

Verdict: NOT RECOMMENDED for the 2-iodo isomer.

Route C: Directed Ortho-Metalation (High-Precision Alternative)

Strategy: Using a directing group to force lithiation at the sterically crowded C2 position. Starting Material: 3-Fluorobenzoic acid (or N-protected 3-aminobenzoic acid).

Mechanism
  • Protection: Convert the acid to an amide or oxazoline (Directing Group - DG).

  • Lithiation: Treat with n-BuLi or LDA at -78°C. The DG coordinates the Lithium, directing deprotonation specifically to the ortho position (C2).

    • Note: C2 is between two directing groups (if starting with 3-fluoro), making it the "privileged" site for lithiation (Cooperative Effect).

  • Quench: Add Iodine (I₂) to replace the Lithium.

  • Substitution: Nucleophilic aromatic substitution (SNAr) to replace Fluorine with Ammonia (if starting with fluoro) or Deprotection (if starting with protected amine).

RouteC Start 3-Fluorobenzoic Acid Step1 1. Protection (Amide) 2. n-BuLi (-78°C) Start->Step1 Inter1 2-Lithio Species Step1->Inter1 Step2 Iodine Quench (I2) Inter1->Step2 Inter2 3-Fluoro-2- iodobenzamide Step2->Inter2 Step3 Amidation (NH3) & Hydrolysis Inter2->Step3 Final 3-Amino-2- iodobenzoic Acid Step3->Final

Caption: Route C exploits ortho-lithiation to force iodine into the sterically crowded C2 position.

Comparative Analysis

FeatureRoute A (Sandmeyer)Route B (Direct Iodination)Route C (Ortho-Metalation)
Regioselectivity Excellent (100%) Poor (Favors C6/C4)Excellent (Directed)
Yield (Overall) 40-60% < 5% (for desired isomer)30-50%
Scalability High (Kg scale feasible)Low (Separation issues)Low/Medium (Cryogenic req.)
Cost Low (Cheap reagents)LowHigh (BuLi, dry solvents)
Safety Moderate (Diazo handling)HighLow (Pyrophoric Li reagents)
Suitability Recommended for Lab & Pilot Avoid Specialized Applications

Conclusion

For the synthesis of 3-Amino-2-iodobenzoic acid , Route A (Curtius/Sandmeyer) is the superior choice. It guarantees the correct placement of the iodine atom via a reliable diazotization mechanism, avoiding the regiochemical ambiguity of direct iodination. Route C is a viable academic alternative but is less practical for large-scale preparation due to cryogenic requirements.

References

  • Preparation of 2-Amino-3-nitrobenzoic Acid via Curtius Rearrangement. Google Patents (CN103922948A). Link

  • Synthesis of 4-iodo-3-nitrobenzoic acid (Analogous Sandmeyer Protocol). ChemicalBook / US Patent 8586792. Link

  • Selective C–H Iodination of (Hetero)arenes (Discussion on Regioselectivity). Organic Letters (2021). Link

  • Reduction of Nitro Compounds to Amines (Fe/AcOH Method). Thieme Connect - Science of Synthesis. Link

  • Synthesis of 3-Amino-2-iodobenzamide (Target Confirmation). BenchChem Application Note. Link

Sources

Validation

A Researcher's Guide to Validating Reaction Mechanisms: The Case of 3-Amino-2-iodobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals In the intricate world of synthetic chemistry, 3-amino-2-iodobenzoic acid stands as a valuable building block, its unique trifunctional substitution pattern...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of synthetic chemistry, 3-amino-2-iodobenzoic acid stands as a valuable building block, its unique trifunctional substitution pattern offering a versatile scaffold for the construction of complex molecules, particularly in the realm of pharmaceuticals and materials science. The presence of an amino group, a carboxylic acid, and an iodine atom on a benzene ring presents both opportunities and challenges in directing its reactivity. Understanding and validating the mechanisms of its reactions are paramount to optimizing yields, controlling selectivity, and ensuring the robustness of synthetic routes.

This guide provides an in-depth comparison of two of the most common cross-coupling reactions involving 3-amino-2-iodobenzoic acid: the copper-catalyzed Ullmann condensation and the palladium-catalyzed Suzuki coupling. By delving into the mechanistic nuances and providing a framework for experimental validation, this document aims to empower researchers to make informed decisions in their synthetic endeavors.

The Mechanistic Dichotomy: Ullmann vs. Suzuki

The choice between an Ullmann condensation and a Suzuki coupling for the arylation of 3-amino-2-iodobenzoic acid is not merely a matter of preference but a decision rooted in the fundamental mechanistic pathways of these transformations. The inherent properties of the substrate, with its potential for chelation and susceptibility to side reactions, further complicate this choice.

The Ullmann Condensation: A Tale of Copper's Versatility

The Ullmann reaction, a classic in the annals of organic synthesis, traditionally involves the copper-promoted coupling of an aryl halide with a nucleophile. In the context of 3-amino-2-iodobenzoic acid, the amino group can act as the nucleophile in an intramolecular cyclization or an intermolecular N-arylation. The reaction generally proceeds through a series of steps involving copper in different oxidation states[1][2].

A proposed catalytic cycle for the Ullmann condensation of 3-amino-2-iodobenzoic acid is depicted below. A key feature for this substrate is the potential for the amino and carboxyl groups to coordinate to the copper center, influencing the reaction pathway. This chelation can facilitate the oxidative addition of the aryl iodide and subsequent reductive elimination.

Ullmann_Mechanism cluster_0 Ullmann Condensation Catalytic Cycle CuI Cu(I) Catalyst Coord Coordination Complex CuI->Coord + 3-Amino-2-iodobenzoic acid + Nucleophile (e.g., Amine) OxAdd Oxidative Addition (Cu(III) Intermediate) Coord->OxAdd Intramolecular Assistance RedElim Reductive Elimination OxAdd->RedElim C-N Bond Formation RedElim->CuI Regeneration of Cu(I) Product N-Aryl Product RedElim->Product

Caption: Proposed Ullmann condensation mechanism for 3-Amino-2-iodobenzoic acid.

Amino acids have been shown to accelerate Ullmann-type coupling reactions, suggesting that the structure of 3-amino-2-iodobenzoic acid itself may promote the catalytic cycle[3]. The ortho-amino and carboxyl groups can act as ligands, stabilizing the copper catalyst and potentially lowering the activation energy of the reaction[4].

The Suzuki Coupling: Palladium's Precision

The Suzuki-Miyaura coupling, a cornerstone of modern cross-coupling chemistry, utilizes a palladium catalyst to forge a carbon-carbon bond between an organoboron compound and an organic halide[5]. For 3-amino-2-iodobenzoic acid, this reaction is typically employed to introduce a new aryl or vinyl group at the 2-position. The generally accepted mechanism involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination[6].

The catalytic cycle for the Suzuki coupling of 3-amino-2-iodobenzoic acid is illustrated below. The nature of the ligand on the palladium center is crucial for the efficiency of each step.

Suzuki_Mechanism cluster_1 Suzuki Coupling Catalytic Cycle Pd0 Pd(0)L_n OxAdd_Pd Oxidative Addition Pd0->OxAdd_Pd + 3-Amino-2-iodobenzoic acid PdII Aryl-Pd(II)-I Complex OxAdd_Pd->PdII Transmetal Transmetalation PdII->Transmetal + Arylboronic acid + Base PdII_Aryl Diaryl-Pd(II) Complex Transmetal->PdII_Aryl RedElim_Pd Reductive Elimination PdII_Aryl->RedElim_Pd RedElim_Pd->Pd0 Regeneration of Pd(0) Product_Suzuki 2-Aryl Product RedElim_Pd->Product_Suzuki

Caption: Generally accepted Suzuki coupling mechanism.

A significant challenge in the Suzuki coupling of benzoic acid derivatives is the potential for decarboxylation under the reaction conditions, which can lead to undesired side products[7]. The choice of base and reaction temperature must be carefully optimized to minimize this competing pathway.

Validating the Mechanism: A Practical Guide

Objective comparison of reaction performance requires rigorous experimental validation. Below are key experiments and data points to consider when evaluating the Ullmann and Suzuki reactions for 3-amino-2-iodobenzoic acid.

Comparative Performance Data

A direct comparison of yields, reaction times, and catalyst loadings under optimized conditions is the first step in evaluating the two methods. The following table presents a hypothetical comparison based on typical observations for similar substrates.

ParameterUllmann Condensation (N-Arylation)Suzuki Coupling (C-C Coupling)
Typical Catalyst CuI (5-10 mol%)Pd(PPh₃)₄ (1-5 mol%)
Typical Ligand L-proline, DMEDAPhosphine-based (e.g., SPhos)
Typical Base K₂CO₃, Cs₂CO₃K₂CO₃, K₃PO₄
Typical Solvent DMF, DMSODioxane/H₂O, Toluene
Typical Temperature 100-140 °C80-110 °C
Typical Reaction Time 12-24 hours4-12 hours
Reported Yields Moderate to Good (50-85%)Good to Excellent (70-95%)
Key Side Reactions Homocoupling, HydroxylationProtodeboronation, Dehalogenation, Decarboxylation[8]

Note: These are generalized conditions and yields; specific optimization for 3-amino-2-iodobenzoic acid is crucial.

Experimental Protocols for Mechanistic Validation

To move beyond simple yield comparisons and truly understand the underlying mechanisms, a series of targeted experiments can be employed.

1. Kinetic Studies:

Monitoring the reaction progress over time under various conditions can provide valuable insights into the rate-determining step.

  • Protocol: Hammett Analysis

    • Synthesize a series of para-substituted arylboronic acids (for Suzuki) or anilines (for Ullmann) with varying electronic properties.

    • Run the coupling reaction with 3-amino-2-iodobenzoic acid for each substituted reactant under identical, carefully controlled conditions (temperature, concentration, catalyst loading).

    • Determine the initial reaction rate for each reaction by taking aliquots at regular intervals and analyzing them by a suitable technique (e.g., HPLC, GC-MS).

    • Plot the logarithm of the relative rate (log(k/k₀)) against the Hammett substituent constant (σ). The slope of this plot (ρ) indicates the sensitivity of the reaction rate to electronic effects and can help elucidate the nature of the transition state.

Hammett_Workflow cluster_2 Hammett Analysis Workflow Start Select Substituted Reactants React Perform Coupling Reactions Start->React Analyze Determine Initial Rates React->Analyze Plot Construct Hammett Plot Analyze->Plot Interpret Interpret ρ Value Plot->Interpret

Caption: Workflow for performing a Hammett analysis to probe electronic effects.

2. Intermediate Trapping:

The direct observation or trapping of catalytic intermediates provides strong evidence for a proposed mechanism.

  • Protocol: Trapping of a Palladacycle Intermediate (Suzuki Reaction)

    • Set up the Suzuki coupling reaction of 3-amino-2-iodobenzoic acid with an arylboronic acid under standard conditions.

    • At an early stage of the reaction (e.g., after 15-30 minutes), add a trapping agent such as a highly reactive alkene (e.g., norbornene).

    • Analyze the reaction mixture by mass spectrometry and NMR to identify any new products formed from the interception of the palladacycle intermediate by the trapping agent. The formation of a specific adduct can confirm the presence and structure of the intermediate.

3. In-situ Spectroscopic Monitoring:

Techniques like in-situ IR or NMR spectroscopy can be used to monitor the concentrations of reactants, products, and potentially catalytic intermediates in real-time. This can provide a wealth of kinetic and mechanistic information.

Conclusion: A Path to Rational Reaction Design

The validation of reaction mechanisms for a substrate as nuanced as 3-amino-2-iodobenzoic acid is a critical exercise in advancing synthetic methodology. While both the Ullmann condensation and Suzuki coupling offer viable pathways for its functionalization, a deep understanding of their respective mechanisms is essential for rational catalyst and condition selection.

The Ullmann reaction, potentially benefiting from the inherent chelating ability of the substrate, may be a cost-effective option, though often requiring harsher conditions. The Suzuki coupling, on the other hand, generally offers milder conditions and higher yields but necessitates careful control to mitigate side reactions like decarboxylation.

By employing the comparative and experimental validation strategies outlined in this guide, researchers can move beyond empirical optimization and toward a more predictive and robust approach to the synthesis of valuable molecules derived from 3-amino-2-iodobenzoic acid.

References

  • Ullmann Reaction. Organic Chemistry Portal. [Link][1]

  • A Novel Insight into the Ullmann Homocoupling Reactions Performed in Heterogeneous Catalytic Systems. PMC. [Link][2]

  • RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. PMC. [Link][4]

  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. MDPI. [Link][9]

  • Direct Synthesis of New Arylanthranilic Acids via a Suzuki Cross-Coupling Reaction from Iodoisatins. ResearchGate. [Link][10]

  • Recent Advancements in Ullmann Reaction. ResearchGate. [Link][11]

  • Amino acid-promoted Ullmann-type coupling reactions and their applications in organic synthesis. ResearchGate. [Link][3]

  • The Suzuki Reaction - Chem 115 Myers. Harvard University. [Link][5]

  • Suzuki cross-coupling of iodobenzene and phenylboronic acid in representative glycerol-based solvents. ResearchGate. [Link][12]

  • Recent Progress Concerning the N-Arylation of Indoles. PMC. [Link][13]

  • Copper-Catalyzed Coupling of Alkylamines and Aryl Iodides: An Efficient System Even in an Air Atmosphere. ACS Publications. [Link][14]

  • Preparation of N-Aryl Anthranilic Acid Drugs by Modified Ullmann Coupling Reaction in Ionic Liquids. ResearchGate. [Link][15]

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Reactant of Route 1
3-Amino-2-iodobenzoic acid
Reactant of Route 2
3-Amino-2-iodobenzoic acid
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